2-Hydroxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZCERSEMVWNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041661 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-20-1, 69481-42-1 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzonitrile | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |
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| Record name | Benzonitrile, 2-hydroxy- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxybenzonitrile (2-Cyanophenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxybenzonitrile, also known as 2-cyanophenol or salicylonitrile. Its chemical and physical properties, synthesis, and applications, particularly in the fields of medicinal chemistry and materials science, are detailed. This document is intended to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
This compound is a versatile organic compound with the CAS number 611-20-1 .[1][2][3][4] It is characterized by the presence of both a hydroxyl and a nitrile functional group on a benzene (B151609) ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 611-20-1 | [1][2][3][4] |
| Synonyms | 2-Cyanophenol, Salicylonitrile, o-Hydroxybenzonitrile | [1][3][4] |
| Molecular Formula | C₇H₅NO | [1][3] |
| Molecular Weight | 119.12 g/mol | [3][4] |
| Appearance | White to light yellow or off-white to brown crystalline powder | [1] |
| Melting Point | 88 - 96 °C | |
| Boiling Point | 149 °C @ 14 mmHg | |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water.[1] | |
| pKa | Data not readily available |
Synthesis of this compound
This compound can be synthesized through various methods. A common approach involves the dehydration of salicylaldoxime (B1680748), which is itself prepared from salicylaldehyde.
Experimental Protocol: Synthesis from Salicylaldehyde
This two-step process involves the formation of salicylaldoxime followed by its dehydration to yield this compound.
Step 1: Preparation of Salicylaldoxime
-
To a solution of hydroxylamine (B1172632) hydrochloride, an equimolar amount of a weak base (e.g., sodium bicarbonate) is added to liberate hydroxylamine.[5]
-
Salicylaldehyde is then added to the reaction mixture.
-
The reaction is typically carried out in a suitable solvent system, such as an alcohol-water mixture, and may be heated to drive the reaction to completion.[5]
-
Upon cooling, salicylaldoxime precipitates and can be isolated by filtration.
Step 2: Dehydration of Salicylaldoxime to this compound
-
The isolated salicylaldoxime is dissolved in a suitable solvent, such as toluene.
-
A dehydrating agent is added to the solution. Common dehydrating agents for this reaction include acetic anhydride, thionyl chloride, or phosphorus oxychloride.[6]
-
The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve washing the organic layer with aqueous solutions to remove any remaining reagents and byproducts, followed by drying and removal of the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization to obtain a product of high purity.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and specialty materials.
Pharmaceutical and Agrochemical Synthesis
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group, makes it a versatile precursor for a variety of heterocyclic compounds. It is a key intermediate in the synthesis of benzofurans and coumarins, which are structural motifs found in numerous biologically active molecules.[6] While specific drug compounds directly synthesized from this compound are not extensively documented in publicly available literature, its derivatives are of interest in drug discovery. For instance, derivatives of the related compound 2-amino-5-formylbenzonitrile (B1283386) have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.[6]
Biochemical Probe and Antimicrobial Activity
This compound is reported to have antimicrobial and antifungal properties.[1][2] The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[5] It has demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1] Furthermore, it is utilized as a biochemical probe to investigate enzyme activities and interactions, which is a crucial aspect of drug discovery and development.[2] However, specific enzymatic targets and detailed mechanisms of action are areas requiring further investigation.
Materials Science
In the field of materials science, this compound is used in the synthesis of specialty polymers and resins.[2] Its derivatives can be employed in the creation of dyes and pigments. The unique electronic properties arising from the conjugated system and the presence of both electron-donating and electron-withdrawing groups make it a candidate for the development of novel organic materials with specific optical or electronic properties.
Signaling Pathways and Mechanism of Action
Detailed information regarding the specific signaling pathways modulated by this compound is not well-established in the current scientific literature. Its described use as a "biochemical probe" suggests it may be used to study various enzymatic reactions, but the specific pathways are not defined. The antimicrobial activity is broadly attributed to cell membrane disruption and enzyme inhibition, but the precise molecular targets within microbial signaling or metabolic pathways have not been fully elucidated. The diagram below illustrates a generalized workflow for investigating enzyme inhibition, a process for which this compound could be a tool.
Caption: Generalized workflow for studying enzyme inhibition.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with significant potential in various scientific and industrial applications. Its utility as an intermediate in the synthesis of pharmaceuticals and advanced materials is well-recognized. While its biological activities, including antimicrobial effects, are documented, further research is needed to fully understand its mechanisms of action and to explore its full potential in drug development. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and life sciences.
References
- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Alzchem Group [alzchem.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | High Purity | For Research Use [benchchem.com]
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Cyanophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-cyanophenol (also known as 2-hydroxybenzonitrile). The information is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes.
Physical and Chemical Properties
2-Cyanophenol is a white to light yellow crystalline powder with a pungent and bitter odor.[1][2] It is an aromatic compound featuring both a hydroxyl and a cyano group, which contribute to its unique reactivity and utility as an intermediate in organic synthesis.[3]
Table 1: Physical Properties of 2-Cyanophenol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO | [3][4] |
| Molecular Weight | 119.12 g/mol | [3][4] |
| Melting Point | 92-95 °C | [1][2][5] |
| Boiling Point | 149 °C at 14 mmHg | [1][2] |
| Density | 1.1052 g/cm³ | [1][2][6] |
| pKa | 6.86 - 7.17 at 25 °C | [1][2][4] |
| Vapor Pressure | 0.17 Pa at 25 °C | [1][7] |
| Flash Point | 149 °C at 14 mmHg | [1][2][8] |
| Appearance | White to light yellow crystalline powder | [1][2] |
Table 2: Solubility and Stability of 2-Cyanophenol
| Property | Description | Source(s) |
| Water Solubility | Partially soluble to soluble | [1][2][9][10] |
| Solubility in Organic Solvents | Sparingly soluble in chloroform, slightly soluble in methanol | [1][7][9] |
| Stability | Stable under normal conditions. | [2][4] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [1][2][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-cyanophenol.
Table 3: Spectroscopic Data for 2-Cyanophenol
| Technique | Key Peaks/Shifts | Source(s) |
| ¹H NMR (in CDCl₃) | δ 7.50 (d), 7.47 (t), 7.06 (t), 6.96 (d), 6.85 (br s, OH) | [11][12] |
| ¹³C NMR (in CDCl₃) | δ 160.7, 134.5, 133.8, 121.1, 118.9, 116.8, 103.4 | [11] |
| Infrared (IR) | 3500-3300 cm⁻¹ (br, O-H), 3070 cm⁻¹ (Ar C-H), 2230 cm⁻¹ (C≡N), 1585, 1495, 1460 cm⁻¹ (C=C ring) | [11] |
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 119 | [13] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of physical and chemical properties.
3.1. Determination of Melting Point
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small amount of finely powdered, dry 2-cyanophenol is packed into a capillary tube sealed at one end.
-
The capillary tube is placed in the melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[14]
-
3.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-cyanophenol in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[11]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of 2-cyanophenol with 100-200 mg of dry potassium bromide (KBr) to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[11][14]
-
-
Mass Spectrometry (MS):
3.3. Synthesis of 2-Cyanophenol
2-Cyanophenol can be synthesized through various routes. A common laboratory-scale synthesis involves the dehydration of salicylaldoxime (B1680748).[1][16]
-
Step 1: Preparation of Salicylaldoxime: Salicylaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base.[1][16]
-
Step 2: Dehydration of Salicylaldoxime: The resulting salicylaldoxime is then dehydrated using a dehydrating agent such as acetic anhydride.[1][16]
-
Step 3: Hydrolysis and Acidification: The intermediate is hydrolyzed under alkaline conditions, followed by acidification to yield 2-cyanophenol.[1][16]
Another reported method involves the reaction of o-hydroxybenzamide with phosgene.[17][18]
Caption: Workflow for the synthesis of 2-cyanophenol from salicylaldehyde.
Reactivity and Applications in Drug Development
2-Cyanophenol is a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] Its reactivity is primarily centered around the hydroxyl and cyano groups, as well as the aromatic ring. It is incompatible with strong oxidizing agents and strong bases.[1][2][4]
4.1. Role as a Synthetic Building Block
The primary application of 2-cyanophenol in drug development is as a starting material or key intermediate.[3] It is used in the synthesis of:
Caption: 2-Cyanophenol as a key intermediate in synthesis.
Safety and Handling
2-Cyanophenol is harmful if swallowed and can cause skin and serious eye irritation.[10][19] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][20] Work should be conducted in a well-ventilated area or under a fume hood.[10][20] In case of contact, wash the affected area thoroughly with water.[10] For disposal, it should be treated as chemical waste in accordance with local regulations.[10]
References
- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Cyanophenol CAS#: 611-20-1 [m.chemicalbook.com]
- 5. 2-Cyanophenol CAS 611-20-1 - Chemical Supplier Unilong [unilongindustry.com]
- 6. 2-Cyanophenol(611-20-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. 2-Cyanophenol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Cyanophenol [chembk.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Cyanophenol(611-20-1) 1H NMR spectrum [chemicalbook.com]
- 13. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lehigh.edu [lehigh.edu]
- 16. Page loading... [guidechem.com]
- 17. High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 18. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 19. 2-Cyanophenol 611-20-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
2-Hydroxybenzonitrile solubility in organic solvents
An In-depth Technical Guide on the Solubility of 2-Hydroxybenzonitrile in Organic Solvents
Introduction
This compound, also known as salicylonitrile or 2-cyanophenol, is a bifunctional aromatic organic compound with the chemical formula C₇H₅NO.[1][2] Its structure consists of a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitrile (-C≡N) group at the ortho position.[1] This unique arrangement makes it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and specialty polymers.[3][4]
The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation in numerous applications. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile is essential for process optimization, dosage form development, and ensuring reproducible experimental outcomes.
This technical guide provides a comprehensive overview of the solubility of this compound, details established experimental protocols for its determination, and illustrates key workflows and influencing factors.
Solubility Profile of this compound
Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from chemical databases provide a foundational understanding of its solubility characteristics. The compound is generally described as a white to light yellow crystalline solid.[1][3]
The presence of both a polar hydroxyl group, capable of acting as a hydrogen bond donor and acceptor, and a moderately polar nitrile group, alongside a nonpolar benzene ring, results in a nuanced solubility profile.
Table 1: Qualitative and Reported Solubility of this compound
| Solvent Class | Solvent | Reported Solubility | Reference |
| Alcohols | Methanol | Slightly Soluble | [5][6] |
| Ethanol | Soluble | [1] | |
| Ketones | Acetone | Soluble | [1] |
| Halogenated | Chloroform | Sparingly Soluble | [5][6] |
| Aqueous | Water | Soluble | [5][6] |
Note: The terms "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative. For precise applications, experimental determination of quantitative solubility at specific temperatures is highly recommended.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property governed by the interplay between the solute and solvent characteristics. A logical relationship of these factors is depicted below.
Caption: Factors influencing the solubility of this compound.
-
Solute Properties : The hydroxyl group can form hydrogen bonds with protic and aprotic polar solvents, enhancing solubility. The benzene ring contributes to van der Waals interactions and favors solubility in less polar or aromatic solvents.
-
Solvent Properties : Polar protic solvents (e.g., alcohols) can effectively solvate the molecule through hydrogen bonding. Polar aprotic solvents (e.g., acetone) can act as hydrogen bond acceptors. Nonpolar solvents are generally poor solvents for this compound due to the presence of the polar functional groups.
-
Temperature : The dissolution of solids in liquids is typically an endothermic process; therefore, the solubility of this compound is expected to increase with rising temperature.
Experimental Protocol for Solubility Determination
A reliable method for determining the thermodynamic solubility of this compound is the isothermal shake-flask method , followed by quantitative analysis of the supernatant. This method ensures that a true equilibrium between the solid and liquid phases is achieved.
Materials and Equipment
-
Solute : High-purity this compound (>99%).[3]
-
Solvents : Analytical or HPLC-grade organic solvents.
-
Equipment :
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
-
Experimental Workflow Diagram
References
- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | High Purity | For Research Use [benchchem.com]
- 5. This compound [chembk.com]
- 6. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
Spectroscopic Characterization of 2-Hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxybenzonitrile (also known as salicylonitrile), a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₅NO, and its molecular weight is 119.12 g/mol .[1][2][3] The spectroscopic data presented below serves to confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the aromatic protons and the hydroxyl proton.[4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.50 | d | Aromatic H |
| 7.47 | t | Aromatic H |
| 7.06 | t | Aromatic H |
| 6.96 | d | Aromatic H |
| 6.85 | br s | -OH |
Data sourced from BenchChem's comparative analysis of benzonitrile (B105546) isomers and ChemicalBook.[5][6]
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 160.7 | C-OH |
| 134.5 | Aromatic C-H |
| 133.8 | Aromatic C-H |
| 121.1 | Aromatic C-H |
| 118.9 | C≡N |
| 116.8 | Aromatic C-H |
| 103.4 | Aromatic C-CN |
Data sourced from a comparative analysis by BenchChem.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.
| Wavenumber (cm⁻¹) | Description |
| 3500-3300 | O-H stretch (broad) |
| 3070 | Aromatic C-H stretch |
| 2230 | C≡N stretch |
| 1585, 1495, 1460 | C=C ring stretch |
Data sourced from a comparative analysis by BenchChem.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
| Technique | Precursor m/z | Ionization Mode |
| LC-MS | 118.0298 | ESI, negative ([M-H]⁻) |
Data sourced from PubChem.[7] The NIST WebBook also provides mass spectrum data from electron ionization.[1][2]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
1. Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.[8]
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Acquire the spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral window is used, and a longer acquisition time may be necessary due to the low natural abundance of ¹³C.[9]
3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation (ATR-IR):
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
2. Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]
-
A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (LC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography, such as acetonitrile (B52724) or methanol.
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer via a liquid chromatography system.
-
For the data presented, electrospray ionization (ESI) in negative ion mode was used.[7]
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
3. Data Analysis:
-
The resulting mass spectrum will show the deprotonated molecule ([M-H]⁻) and potentially other fragment ions, which can be used to confirm the structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 2. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 3. Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Cyanophenol(611-20-1) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. compoundchem.com [compoundchem.com]
The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile, also known as salicylonitrile, is an aromatic organic compound featuring a hydroxyl group ortho to a nitrile substituent on a benzene (B151609) ring. This arrangement of functional groups imparts a unique chemical reactivity that makes it a valuable precursor in the synthesis of various pharmaceuticals and biologically active heterocyclic compounds.[1] While extensively utilized as a synthetic intermediate, the intrinsic biological activities of this compound are a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its antimicrobial properties, its metabolic fate in microorganisms, and its potential to modulate key cellular signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO | [2] |
| Molecular Weight | 119.12 g/mol | |
| Melting Point | 92-95 °C | |
| Boiling Point | 149 °C at 14 mmHg | |
| Appearance | White to light yellow powder | [3] |
| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water. | [3] |
Biological Activities of this compound
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial properties against a range of pathogenic microorganisms.[3] Specifically, it has demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[3] The exact mechanism of its antimicrobial action is not fully elucidated but may be attributed to its phenolic nature, which can disrupt microbial cell membranes and interfere with essential enzymatic activities.
Quantitative Antimicrobial Data
While the qualitative antimicrobial activity of this compound is noted, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not extensively reported in publicly available literature. Table 2 provides an example format for presenting such data, which would be essential for a thorough evaluation of its antimicrobial potential.
Table 2: Example of Minimum Inhibitory Concentration (MIC) Data for this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 10231 | Data not available |
Potential Anticancer and Anti-inflammatory Activities
Derivatives of this compound have been investigated for their potential as anticancer and anti-inflammatory agents.[1] For instance, certain benzofuran (B130515) derivatives synthesized from this compound have shown cytotoxic effects against cancer cell lines.[1] Furthermore, derivatives of the related compound 2-amino-5-formylbenzonitrile (B1283386) have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1] However, direct experimental data on the anticancer and anti-inflammatory activities of the parent this compound molecule is limited.
Example Quantitative Data for Anticancer Activity
Table 3 illustrates how the half-maximal inhibitory concentration (IC50) values for this compound against various cancer cell lines would be presented.
Table 3: Example of IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
Enzyme Inhibition
The structural motifs present in this compound suggest its potential to interact with and inhibit various enzymes. Phenolic compounds are known to be effective enzyme inhibitors.[4] The hydroxyl and nitrile groups could participate in hydrogen bonding and other interactions within the active sites of enzymes. As mentioned, derivatives have been studied for COX-2 inhibition.[1] Further research is required to explore the inhibitory effects of this compound on a broader range of enzymes.
Example Quantitative Data for Enzyme Inhibition
The inhibitory potency of a compound against a specific enzyme is typically reported as its IC50 value, as shown in the example Table 4.
Table 4: Example of IC50 Values for this compound against Specific Enzymes
| Enzyme | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Data not available |
| Monoamine Oxidase A (MAO-A) | Data not available |
| Acetylcholinesterase (AChE) | Data not available |
Metabolic Pathways
A significant aspect of the biological activity of this compound is its metabolism by certain microorganisms. The bacterium Burkholderia sp. strain BC1 has been shown to utilize this compound as a sole source of carbon and energy.[5] The metabolic pathway involves the conversion of this compound to salicylate, which is then further metabolized to catechol.[5][6] Catechol subsequently enters central metabolic pathways, such as the Krebs cycle, after ring cleavage.[5]
Potential Modulation of Cellular Signaling Pathways
Phenolic compounds are known to influence various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in regulating cellular processes like inflammation, proliferation, and apoptosis.[7][8] Although direct evidence for this compound is lacking, its chemical structure suggests that it could potentially modulate these pathways.
Conceptual Workflow for Investigating Signaling Pathway Modulation
The following diagram illustrates a conceptual workflow for investigating the effect of this compound on a generic signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of the biological activities of this compound. The following sections provide generalized protocols for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to the highest desired concentration.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing fresh broth.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's optimal activity
-
This compound
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the wells of a microplate, add the enzyme solution and the different concentrations of this compound. Include a control with the enzyme and buffer only.
-
Pre-incubate the enzyme with the inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percent inhibition and calculate the IC50 value.
Conclusion
This compound is a compound with demonstrated antimicrobial activity and serves as a precursor to molecules with potential anticancer and anti-inflammatory properties. Its metabolism by microorganisms like Burkholderia sp. highlights its role in microbial catabolism. While direct quantitative data on its biological activities and its effects on mammalian signaling pathways are currently limited, the provided experimental frameworks offer a basis for future in-depth investigations. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound, which could pave the way for its application in drug development and other biomedical fields.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 4. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
literature review on 2-Hydroxybenzonitrile synthesis
An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as salicylonitrile, is a valuable bifunctional organic compound featuring both a phenolic hydroxyl group and a nitrile group. This unique structure makes it a critical intermediate and versatile building block in the synthesis of a wide array of organic molecules. Its applications span the pharmaceutical, agrochemical, and materials science industries. In medicinal chemistry, the this compound scaffold is a key component in the synthesis of various therapeutic agents. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several distinct chemical transformations. The most prominent and widely employed methods include the dehydration of 2-hydroxybenzamide (salicylamide), the conversion of salicylaldehyde (B1680747) via an oxime intermediate, the Sandmeyer reaction of 2-aminophenol (B121084), and the direct ammoxidation of o-cresol (B1677501). Each of these routes possesses its own set of advantages and challenges in terms of reagent availability, reaction conditions, yield, and scalability.
Dehydration of 2-Hydroxybenzamide (Salicylamide)
The dehydration of the primary amide group of 2-hydroxybenzamide is a direct and promising route to this compound. The success of this method is heavily dependent on the choice of the dehydrating agent, with considerations for cost, safety, and environmental impact being paramount. Both liquid-phase and gas-phase protocols have been developed.
Liquid-Phase Dehydration
In the liquid phase, strong dehydrating agents are employed to effect the transformation. Reagents such as thionyl chloride, phosphorus oxychloride, and phosgene (B1210022) have proven effective.[1][2]
Experimental Protocol: Dehydration of 2-Hydroxybenzamide using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl and SO₂ byproducts), a solution of 2-hydroxybenzamide in an inert solvent such as monochlorobenzene is prepared.[2]
-
Dehydrating Agent Addition: Thionyl chloride (approximately 1.2 to 1.5 molar equivalents) is added dropwise to the stirred solution. The addition is performed at a controlled temperature, and the reaction mixture is then heated to reflux (e.g., 110°C in monochlorobenzene) for a period of 2-4 hours.[2]
-
Work-up and Isolation: Upon completion of the reaction, the solvent and any excess thionyl chloride are removed by distillation. The crude this compound can then be purified by vacuum distillation or recrystallization.
Gas-Phase Catalytic Dehydration
A more environmentally benign and continuous process involves the gas-phase dehydration of 2-hydroxybenzamide over a solid heterogeneous catalyst. This method avoids the use of stoichiometric, often hazardous, dehydrating agents.[1]
Experimental Protocol: Gas-Phase Dehydration of 2-Hydroxybenzamide
-
Catalyst Preparation: A solid catalyst, such as silica (B1680970) gel impregnated with phosphoric acid, is packed into a fixed-bed reactor.[1]
-
Reaction Execution: A stream of vaporized 2-hydroxybenzamide is passed over the heated catalyst bed. The reaction is typically carried out at a high temperature (380–400°C) and under reduced pressure (20–40 mbar).[1]
-
Product Collection and Purification: The product, this compound, is collected from the reactor outlet as a condensate. The crude product, which is often of high purity (>90%), can be further purified by vacuum distillation. This method has been reported to provide yields of around 85%.[1]
Quantitative Data for Dehydration of 2-Hydroxybenzamide
| Method | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Liquid-Phase | Thionyl Chloride | Monochlorobenzene | 110 | Atmospheric | Not specified | [2] |
| Liquid-Phase | Phosphorus Oxychloride | Not specified | Not specified | Not specified | 85-92 | [1] |
| Gas-Phase | Phosphoric acid-impregnated silica gel | None (gas phase) | 380-400 | 20-40 mbar | 85 | [1] |
Reaction Pathway for Dehydration of 2-Hydroxybenzamide
Caption: Synthetic routes to this compound via dehydration of 2-hydroxybenzamide.
Synthesis from Salicylaldehyde
A common and versatile route to this compound begins with salicylaldehyde. This two-step process involves the initial formation of salicylaldoxime (B1680748), which is subsequently dehydrated to the desired nitrile.[3][4]
Step 1: Oximation of Salicylaldehyde
The reaction of salicylaldehyde with hydroxylamine (B1172632) or its salts yields salicylaldoxime.
Experimental Protocol: Synthesis of Salicylaldoxime
-
Reaction Setup: Salicylaldehyde is dissolved in a suitable solvent, such as ethanol (B145695) or toluene.[5][6]
-
Reagent Addition: An aqueous solution of hydroxylamine hydrochloride is prepared, and a base (e.g., sodium carbonate) is added to liberate the free hydroxylamine.[5][6] This solution is then added to the salicylaldehyde solution. The molar ratio of salicylaldehyde to hydroxylamine to base is typically in the range of 1.0:0.5:0.5 to 1.0:1.0:1.0.[5]
-
Reaction and Isolation: The reaction mixture is stirred at a controlled temperature, typically between 30 and 50°C, for several hours until the reaction is complete as monitored by a suitable technique (e.g., GC).[5] The resulting salicylaldoxime can be isolated by precipitation and filtration, often in high yield (e.g., 90%).[5]
Step 2: Dehydration of Salicylaldoxime
The dehydration of salicylaldoxime to this compound can be accomplished using a variety of dehydrating agents.
Experimental Protocol: Dehydration of Salicylaldoxime using Acetic Anhydride (B1165640)
-
Reaction Setup: Salicylaldoxime is mixed with an excess of acetic anhydride.[6]
-
Reaction Conditions: The mixture is heated, for instance, to 120-160°C, for 2-5 hours.[7]
-
Work-up and Isolation: After the reaction, the excess acetic anhydride is removed under reduced pressure. The residue is then subjected to hydrolysis with a strong base (e.g., NaOH or KOH solution) at 100-150°C, followed by acidification to yield this compound.[6] The product can be purified by distillation or recrystallization.
Quantitative Data for Synthesis from Salicylaldehyde
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| Oximation | Salicylaldehyde, Hydroxylamine HCl, Na₂CO₃ | Water/Toluene | 30-50 | 90 | [5] |
| Dehydration | Salicylaldoxime, Acetic Anhydride | None | 120-160 | >92 (overall) | [6] |
| Dehydration | Salicylaldoxime, Triphosgene | Toluene | 40-60 | 78 (overall) | [5] |
| One-pot | Salicylaldehyde, Hydroxylamine HCl, FeSO₄ | DMF | Reflux | 85 | [8] |
Workflow for Synthesis of this compound from Salicylaldehyde
Caption: Two-step synthesis of this compound from salicylaldehyde.
Sandmeyer Reaction of 2-Aminophenol
The Sandmeyer reaction provides a classical and reliable method for the introduction of a cyano group onto an aromatic ring. In this context, 2-aminophenol is converted to a diazonium salt, which is then treated with a cyanide salt in the presence of a copper(I) catalyst to yield this compound.
Experimental Protocol: Sandmeyer Reaction of 2-Aminophenol
-
Diazotization: 2-Aminophenol is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C in an ice-salt bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[9]
-
Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.
-
Reaction Completion and Work-up: The reaction mixture is typically allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt. The this compound is then isolated by extraction into an organic solvent.
-
Purification: The crude product is purified by washing the organic extract, followed by drying and removal of the solvent. Final purification is usually achieved by vacuum distillation or column chromatography.
Quantitative Data for Sandmeyer Reaction
While specific yield data for the direct synthesis of this compound via the Sandmeyer reaction is not abundant in the provided results, analogous reactions for substituted phenols suggest that yields can be variable but are often in the moderate to good range. For the synthesis of 3,4-dichloro-2-hydroxybenzonitrile (B2387004) from the corresponding aminophenol, the Sandmeyer step itself is part of a multi-step synthesis with a high overall estimated yield.[9]
Logical Flow of the Sandmeyer Reaction
Caption: Synthesis of this compound via the Sandmeyer reaction.
Ammoxidation of o-Cresol
The direct ammoxidation of o-cresol represents a potentially atom-economical route to this compound, involving the reaction of the starting material with ammonia (B1221849) and oxygen at elevated temperatures over a heterogeneous catalyst. However, this method is less documented for the ortho-isomer compared to its para-counterpart.[10]
General Methodology: Ammoxidation of o-Cresol
The ammoxidation of cresols is typically carried out in a gas-phase fluidized bed reactor. The catalyst is a crucial component, with mixed metal oxides often employed. For the related synthesis of p-hydroxybenzonitrile, catalysts such as Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ and Bi₉PMo₁₂O₅₂/SiO₂ have been used at temperatures of 370-380°C, with reported yields up to 63.4 mol%.[11][12] Another effective catalyst system is supported boria-phosphoria on silica.[10]
The reaction involves passing a gaseous feed of o-cresol, ammonia, air, and potentially steam over the catalyst bed. The product is then condensed and separated from the reaction stream. A significant challenge with this method is catalyst deactivation due to coke formation, which may necessitate periodic regeneration.[10]
Quantitative Data for Ammoxidation of Cresol
| Substrate | Catalyst | Temperature (°C) | Yield (%) | Note | Reference |
| p-Cresol | Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ | 370-380 | 63.4 | Data for para-isomer | [11][12] |
| p-Cresol | Boria-phosphoria/SiO₂ | Not specified | 63 (fresh), 55 (cycled) | Data for para-isomer | [10] |
Conclusion
The synthesis of this compound can be accomplished through several viable synthetic pathways. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost of reagents, and safety considerations. The dehydration of 2-hydroxybenzamide, particularly the gas-phase catalytic method, offers a green and efficient route for large-scale production. The synthesis from salicylaldehyde is a robust and high-yielding laboratory method. The Sandmeyer reaction remains a classic and reliable, albeit multi-step, option. While the direct ammoxidation of o-cresol is an attractive prospect from an atom economy standpoint, further research is needed to optimize this process for the synthesis of the ortho-isomer. This guide provides the foundational knowledge and detailed protocols to enable scientists to make informed decisions and successfully synthesize this important chemical intermediate.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. WO2001030746A1 - Method for preparing a hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 6. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 12. CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
The Discovery and History of Salicylonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylonitrile, also known as 2-hydroxybenzonitrile or o-cyanophenol, is a versatile aromatic compound that has found significant application as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of salicylonitrile. It details various synthetic routes with specific experimental protocols and summarizes key quantitative data. While direct research on the specific signaling pathway modulation by salicylonitrile is limited, its role as a precursor to bioactive molecules and its inherent antimicrobial properties suggest areas for future investigation.[1][4]
Introduction and Historical Context
The precise historical moment of the first synthesis of salicylonitrile is not prominently documented in readily available literature. However, its synthesis is rooted in the broader development of nitrile chemistry in the 19th century. Early methods for the preparation of aromatic nitriles often involved harsh conditions and the use of toxic reagents. Over the years, numerous synthetic routes have been developed, with significant advancements focusing on improving yield, purity, and safety, and reducing environmental impact. Modern methods, primarily revolving around the dehydration of salicylamide (B354443) or the reaction of salicylaldehyde (B1680747) with hydroxylamine (B1172632) followed by dehydration, have become more refined and are widely cited in patent literature, reflecting its industrial importance.[5][6] Salicylonitrile is a crucial intermediate, notably in the production of the fungicide azoxystrobin (B1666510) and the antihypertensive drug Bunitrolol.[4][7]
Physicochemical Properties
Salicylonitrile is a white to light yellow crystalline powder with a characteristic pungent and bitter odor.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO | [8] |
| Molecular Weight | 119.12 g/mol | [2][8] |
| CAS Number | 611-20-1 | [2][8] |
| Melting Point | 93-98 °C | [2] |
| Boiling Point | 149 °C / 14 mmHg | [2] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [3] |
| pKa | 7.17 | [4] |
Synthesis of Salicylonitrile: A Comparative Overview
The synthesis of salicylonitrile can be broadly categorized into two primary routes: those starting from salicylamide and those derived from salicylaldehyde.[5] The choice of method often depends on the desired scale, purity requirements, and available reagents.
| Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference(s) |
| Salicylamide | Phosgene (B1210022), L-lysine (catalyst), 1,2-dichloroethane (B1671644) (solvent) | 80 °C, 4 hours | 98.8% | [9] |
| Salicylamide | Thionyl chloride, xylene (solvent) | 100-145 °C, 1-15 hours | >95% purity | [7] |
| Salicylaldehyde | Hydroxylamine, an acid anhydride (B1165640) (dehydrating agent) | Multi-step; hydrolysis at 100-150 °C | >92% (total yield) | [5][10] |
| o-Halobenzonitrile | Alkali metal alkoxide in anhydrous alcohol | 100-250 °C, 1-24 hours, 0.5-6 MPa pressure | High yield | [11] |
| Salicylic (B10762653) acid ester | Ammonia gas, catalyst | Continuous flow, two-stage fluidized bed, 400 °C | High conversion | [12] |
Detailed Experimental Protocols
The following protocols are detailed representations of common laboratory-scale and industrially relevant synthesis methods for salicylonitrile, based on patent literature.
Method 1: Dehydration of Salicylamide using Phosgene
This method is noted for its high yield and purity.[9]
Reagents:
-
Salicylamide (138.5 g, 1.0 mol)
-
L-lysine (0.028 g)
-
1,2-dichloroethane (700 g)
-
Phosgene (108.8 g, 1.1 mol)
Procedure:
-
To a reaction flask, add salicylamide, L-lysine, and 1,2-dichloroethane.
-
Warm the mixture to 80 °C.
-
Begin to pass phosgene into the reaction mixture. The addition should take approximately 3 hours.
-
Maintain the reaction at 80 °C for an additional hour after the phosgene addition is complete.
-
After the reaction is complete, distill off approximately 350 g of 1,2-dichloroethane.
-
Cool the remaining mixture in an ice bath to induce crystallization.
-
Continue stirring at 0 °C for 1 hour.
-
Filter the crystalline product and dry to yield salicylonitrile.
Expected Outcome:
-
Yield: 118.8 g (98.8%)
-
Purity: 99.1%
Method 2: Synthesis from Salicylaldehyde via Salicylaldoxime (B1680748)
This multi-step process is an alternative to using phosgene.[10]
Step 1: Preparation of Salicylaldoxime
-
Prepare a 27% aqueous solution of hydroxylamine hydrochloride.
-
In batches, add sodium bicarbonate (18% of the total weight of the hydroxylamine hydrochloride solution) with stirring.
-
After the solution clarifies, add methanol (B129727) (58% of the total weight) and salicylaldehyde (38% of the total weight).
-
Heat the reaction mixture at 87.5 ± 2.5 °C for 1 hour.
-
Evaporate the organic phase to obtain the crude salicylaldoxime as white crystals.
Step 2: Dehydration and Hydrolysis
-
The crude salicylaldoxime is dehydrated using an acid anhydride as the dehydrating agent.
-
The resulting intermediate is then subjected to a hydrolytic-acidification reaction using a 10-30% strong alkaline solution (e.g., NaOH or KOH).
-
This hydrolysis is carried out at a temperature of 100-150 °C.
-
Upon acidification, salicylonitrile precipitates and can be isolated.
Expected Outcome:
-
Total Yield: >92%
-
Purity: >95% without recrystallization.
Biological Activity and Applications
While salicylonitrile is a crucial building block for various bioactive molecules, comprehensive studies on its own biological activities and mechanisms of action are limited. Available information suggests the following:
-
Antimicrobial Properties: 2-Cyanophenol has been noted to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.[1][2] This makes it a candidate for applications in preservatives and biocides.
-
Biochemical Probe: Due to its structure, it can be used as a biochemical probe to study enzyme activities and interactions, which is valuable in drug discovery.[1]
-
Intermediate for Pharmaceuticals: Its most significant role is as a precursor in the synthesis of pharmaceuticals. For example, it is used in the synthesis of Cyclin-Dependent Kinase (CDK)/Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated as potential therapeutics for Alzheimer's disease.[4]
The lack of extensive research into the specific signaling pathways modulated by salicylonitrile itself presents an opportunity for future investigation, particularly given the known biological activities of its parent compound, salicylic acid, and its derivatives.
Visualized Synthesis Workflow
As there is limited information on the specific signaling pathways of salicylonitrile, the following diagram illustrates the logical workflow for one of its key synthesis routes.
Caption: Synthesis workflow for salicylonitrile from salicylamide.
Conclusion
Salicylonitrile is a compound of significant industrial and synthetic importance. While its history is intertwined with the general development of aromatic chemistry, its modern relevance is clearly defined by its role as a key intermediate in the pharmaceutical and agrochemical industries. The synthetic methodologies have evolved to become highly efficient, offering high yields and purity. Although direct research into its own biological signaling pathways is sparse, its established antimicrobial properties and its use as a precursor for complex, biologically active molecules highlight its importance and suggest that further investigation into its own bioactivity may be a fruitful area of research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Cyanophenol | 611-20-1 | FC54821 | Biosynth [biosynth.com]
- 3. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
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- 5. Page loading... [wap.guidechem.com]
- 6. CN106496066A - A kind of preparation method of salicylonitrile - Google Patents [patents.google.com]
- 7. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]
- 8. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 10. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 11. WO2014186981A1 - Method for preparing o(p)-hydroxybenzonitrile - Google Patents [patents.google.com]
- 12. CN110698362A - Process for synthesizing salicylonitrile by continuous method - Google Patents [patents.google.com]
safety and handling precautions for 2-Hydroxybenzonitrile
An In-depth Technical Guide to the Safe Handling of 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Physical Properties
This compound, also known as Salicylonitrile or 2-Cyanophenol, is an organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It is a white to light yellow or brown solid, typically in powder form.[1][2] Understanding its fundamental properties is critical for safe handling in a laboratory setting.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 611-20-1[3] |
| Molecular Formula | C₇H₅NO[4][5] |
| Molecular Weight | 119.12 g/mol [5] |
| Synonyms | Salicylonitrile, 2-Cyanophenol, o-Hydroxybenzonitrile[1][5][6] |
| InChI Key | CHZCERSEMVWNHL-UHFFFAOYSA-N[1] |
| EC Number | 210-259-3[7] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Appearance | White to brown powder/solid | [2] |
| Melting Point | 92-95 °C | [4] |
| Boiling Point | 149 °C @ 14 mmHg | [7] |
| Flash Point | 46 °C | [7] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone. | [1] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases. |[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[6] The primary hazards are acute oral toxicity, serious eye damage, and the potential for skin sensitization.[2][6][7]
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger[2][6][7] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger[2][6][7] |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction | Danger[2][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning[5][8] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning[5][8] |
Note: The signal word "Danger" is used due to the "Serious Eye Damage" classification, which takes precedence over "Warning".[2][6]
Experimental Protocol: Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the necessary steps for handling this compound to minimize exposure risk.
Engineering Controls
-
All weighing and handling of this compound powder must be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation of dust.[9][10]
-
Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.[6][11]
Required Personal Protective Equipment (PPE)
Strict adherence to PPE is mandatory.[9]
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[7] A full-face shield should be used if there is a significant risk of splashing.[9]
-
Skin Protection: A lab coat must be worn and fully buttoned.[10] Chemical-resistant gloves (e.g., nitrile rubber) must be worn when handling the compound.[9] Contaminated gloves should be changed immediately.[10]
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 dust mask or equivalent respirator is required.[9]
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[2][12] Avoid the formation of dust and aerosols.[2][7] Do not eat, drink, or smoke in areas where the chemical is handled.[7][13] Wash hands thoroughly after handling.[6][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4][6]
Waste Disposal
-
All waste containing this compound is classified as hazardous waste.[2]
-
Collect all solid waste and contaminated materials in a designated, sealed, and properly labeled hazardous waste container.[9]
-
Dispose of waste in accordance with all local, state, and federal regulations.[6][12]
Emergency and First Aid Protocols
Immediate and appropriate action is crucial in the event of an exposure.
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Seek immediate medical attention from a physician or ophthalmologist.[6] |
| Skin Contact | Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation or a rash occurs, get medical advice/attention.[6][7] |
| Ingestion | Rinse mouth with water.[6][7] Call a POISON CENTER or doctor/physician immediately if you feel unwell.[6][12] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] |
| Inhalation | Move the victim to fresh air.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Get medical attention if symptoms occur.[6] |
Accidental Release Measures
-
Minor Spill: Evacuate personnel to a safe area.[7] Ensure adequate ventilation.[7] Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][6]
-
Major Spill: Notify appropriate emergency personnel.[14] Evacuate the area and prevent access.[14] Clean-up should only be performed by qualified personnel equipped with appropriate PPE, including respiratory protection.[14] Prevent spillage from entering drains or water courses.[7][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2][5][7]
-
Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][6]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Visualized Safety Workflow
The following diagram illustrates the standard workflow for handling this compound, from preparation to emergency response.
Caption: Safe handling and emergency workflow for this compound.
References
- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound 99 611-20-1 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. sdfine.com [sdfine.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Hydroxybenzonitrile (also known as salicylonitrile or 2-cyanophenol). The information presented herein is intended to support safe handling, storage, and application of this compound in research and development, particularly within the pharmaceutical and chemical industries. While publicly available data on its thermal properties is limited, this guide synthesizes the existing information and provides detailed, generalized experimental protocols for its characterization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note the conflicting information available in the literature regarding its decomposition temperature, which underscores the need for further experimental verification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| Appearance | White to light yellow or brown crystalline powder | [3][4] |
| Melting Point | 92-95 °C (lit.) | [1] |
| Boiling Point | 149 °C at 14 mmHg (lit.) | [1] |
| Decomposition Temperature | 240 °C (lit.), 298 °C (lit.) | [1] |
| No information available | [5] | |
| Solubility | Soluble in water | [2] |
| CAS Number | 611-20-1 | [1][2] |
Thermal Stability and Decomposition
The thermal stability of this compound is a critical parameter for its safe handling and use in various applications. The available data on its decomposition is summarized below.
Decomposition Temperature
There is a notable discrepancy in the reported decomposition temperatures for this compound, with literature values of 240 °C and 298 °C being cited without primary experimental data[1]. In contrast, several safety data sheets state that no information is available on its decomposition temperature[5]. This highlights a significant gap in the understanding of the thermal behavior of this compound and necessitates experimental determination using standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA).
Thermal Decomposition Products
In the event of a fire, the thermal decomposition of this compound is expected to release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[5][6].
Under controlled thermal decomposition conditions, the formation of a high-melting triazine derivative has been reported at temperatures exceeding 100 °C in the liquid phase. This is a known reaction pathway for nitriles, which can undergo cyclotrimerization at elevated temperatures to form 1,3,5-triazines. For other organic nitriles, thermal decomposition can also yield hydrogen cyanide and various aliphatic nitriles, although this has not been specifically documented for this compound.
Proposed Thermal Decomposition Pathway
Based on the known reactivity of nitriles, a plausible thermal decomposition pathway for this compound involves the intermolecular cyclotrimerization of three molecules to form a substituted 1,3,5-triazine. This reaction is likely acid- or metal-catalyzed but can also occur thermally at high temperatures.
Caption: Proposed cyclotrimerization of this compound.
Experimental Protocols for Thermal Analysis
To address the gaps in the existing data, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These protocols are based on standard methodologies for the analysis of organic compounds and should be adapted as necessary for the specific instrumentation and research questions.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Discovery TGA 550, Mettler Toledo TGA/DSC 3+)[7].
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina, platinum).
-
Instrument Setup:
-
The TGA furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The instrument is allowed to equilibrate at a starting temperature of 30 °C.
-
-
Thermal Program:
-
The sample is heated from 30 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
The onset temperature of decomposition (Tonset), which indicates the temperature at which significant mass loss begins.
-
The temperature of maximum decomposition rate (Tmax), determined from the peak of the derivative thermogravimetric (DTG) curve.
-
The percentage of mass loss at different temperature ranges.
-
The residual mass at the end of the experiment.
-
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and decomposition.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Discovery DSC 2500, Mettler Toledo DSC 3+)[7].
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
The instrument is cooled to a starting temperature of 25 °C.
-
-
Thermal Program:
-
The sample is heated from 25 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine:
-
The melting point (Tm), observed as an endothermic peak.
-
The enthalpy of fusion (ΔHf), calculated from the area of the melting peak.
-
The onset temperature of decomposition, which may be observed as an endothermic or exothermic event.
-
The enthalpy of decomposition (ΔHd), calculated from the area of the decomposition peak.
-
-
Evolved Gas Analysis (EGA)
To identify the specific decomposition products, TGA can be coupled with Mass Spectrometry (TGA-MS) or a pyrolysis unit can be connected to a Gas Chromatography-Mass Spectrometry (Py-GC-MS) system. This allows for the real-time analysis of the gases evolved during the thermal decomposition of the sample.
Experimental Workflow for Thermal Analysis
The logical workflow for a comprehensive thermal analysis of this compound is illustrated in the diagram below.
References
- 1. This compound 99 611-20-1 [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Cyanophenol(611-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Thermal Analysis | Materials Research Institute [mri.psu.edu]
Methodological & Application
Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Hydroxybenzonitrile, also known as salicylonitrile, is a versatile bifunctional organic compound that serves as a valuable intermediate and building block in organic synthesis.[1] Its structure, featuring both a phenolic hydroxyl group and a nitrile group in ortho positions, allows for a diverse range of chemical transformations, making it a key precursor in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials.[1][2] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, with a focus on the synthesis of heterocyclic compounds and its use in multicomponent reactions.
Synthesis of Benzofuran (B130515) Derivatives
This compound is a widely used precursor for the synthesis of various benzofuran derivatives, which are core structures in many biologically active molecules.[1] The proximity of the hydroxyl and nitrile groups facilitates cyclization reactions to form the benzofuran ring system.
Synthesis of 3-Aminobenzofuran-2-carboxamide
A common application of this compound is in the synthesis of 3-aminobenzofuran-2-carboxamide, a key intermediate for further functionalization. This process typically involves a two-step sequence: O-alkylation followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 2-(Cyanomethoxy)benzonitrile (B7761821)
This protocol details the O-alkylation of this compound with 2-chloroacetonitrile.
-
Materials:
-
This compound
-
2-Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound (0.083 mol) in DMF (50 mL), add potassium carbonate (0.166 mol) and 2-chloroacetonitrile (0.101 mol) at room temperature.
-
Reflux the reaction mixture at 80°C for 3 hours.
-
After completion, pour the reaction mixture into ice-cold water and filter the precipitate.
-
Wash the solid with a minimum amount of hexane and dry to obtain 2-(cyanomethoxy)benzonitrile.
-
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Ref. |
| 2-(Cyanomethoxy)benzonitrile | This compound | 2-Chloroacetonitrile, K₂CO₃ | DMF | 80°C | 3 h | 90% | [3] |
Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide
This protocol describes the intramolecular cyclization of 2-(cyanomethoxy)benzonitrile.
-
Materials:
-
2-(Cyanomethoxy)benzonitrile
-
Potassium hydroxide (B78521) (KOH)
-
-
Procedure:
-
To a solution of 2-(cyanomethoxy)benzonitrile (0.083 mol) in ethanol (100 mL), add potassium hydroxide (0.178 mol).
-
Reflux the reaction mixture at 75°C for 3 hours.
-
Pour the reaction mixture into ice-cold water and filter the resulting solid.
-
Dry the solid to afford 3-aminobenzofuran-2-carboxamide.
-
Quantitative Data:
| Product | Starting Material | Reagent | Solvent | Temp. | Time | Yield | Ref. |
| 3-Aminobenzofuran-2-carboxamide | 2-(Cyanomethoxy)benzonitrile | KOH | Ethanol | 75°C | 3 h | 65% | [3] |
Reaction Scheme:
Caption: Synthesis of 3-Aminobenzofuran-2-carboxamide.
Synthesis of 2-Aryl-3-aminobenzofurans
This compound can also be utilized in a multi-step synthesis to produce 2-aryl-3-aminobenzofuran derivatives, which have shown potential as multifunctional agents for the treatment of Alzheimer's disease.[4]
Experimental Workflow:
Caption: Workflow for 2-Aryl-3-aminobenzofuran Synthesis.
Experimental Protocol: Synthesis of 2-((Pyridine-4-yl)methoxy)benzonitrile
-
Materials:
-
This compound
-
4-(Bromomethyl)pyridine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
-
Procedure:
-
Add 4-(bromomethyl)pyridine (10 mmol) to a mixture of this compound (10 mmol) and K₂CO₃ (20 mmol) in DMF (10 mL).
-
Stir the mixture at 80°C for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the precipitated solid, wash with water, and recrystallize from EtOH.
-
Experimental Protocol: Synthesis of 2-(Pyridine-4-yl)-3-aminobenzofuran
-
Materials:
-
2-((Pyridine-4-yl)methoxy)benzonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
-
Procedure:
-
Stir a mixture of 2-((pyridine-4-yl)methoxy)benzonitrile (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 mL) at 80°C for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the precipitated solid, wash with water, and recrystallize from EtOH.[4]
-
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. | Time | Yield | Ref. |
| 2-((Pyridine-4-yl)methoxy)benzonitrile | This compound | 4-(Bromomethyl)pyridine, K₂CO₃ | DMF | 80°C | 8 h | - | [4] |
| 2-(Pyridine-4-yl)-3-aminobenzofuran | 2-((Pyridine-4-yl)methoxy)benzonitrile | t-BuOK | DMF | 80°C | 5 h | 73% | [4] |
Multicomponent Reactions
The functional groups of this compound make it a potential candidate for multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex molecules.
Passerini Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[5][6] While specific examples utilizing this compound are not extensively documented in readily available literature, its hydroxyl group could potentially act as the carboxylic acid component under certain conditions, or the nitrile could be transformed into a carboxylic acid prior to the reaction.
General Passerini Reaction Mechanism:
Caption: General Mechanism of the Passerini Reaction.
Ugi Reaction
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.[7][8] Similar to the Passerini reaction, the direct application of this compound in Ugi reactions is not widely reported. However, its derivatives could be employed in such transformations.
General Ugi Reaction Mechanism:
Caption: General Mechanism of the Ugi Reaction.
Synthesis of Coumarin (B35378) Derivatives
Coumarins are a class of compounds with a benzopyran-2-one core structure and are known for their diverse biological activities. While direct synthesis from this compound is less common, it can be a precursor to 2-hydroxybenzaldehydes, which are key starting materials for various coumarin syntheses like the Perkin, Pechmann, and Knoevenagel reactions.[2][9]
General Strategy for Coumarin Synthesis from 2-Hydroxybenzaldehyde:
Caption: General approach to Coumarin synthesis.
This compound is a highly valuable and versatile starting material in organic synthesis. Its unique arrangement of functional groups enables the efficient construction of complex heterocyclic systems, particularly benzofurans, which are of significant interest in medicinal chemistry. While its direct application in multicomponent reactions like the Passerini and Ugi reactions requires further exploration, its derivatives hold promise for such transformations. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Ugi reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Coumarin synthesis [organic-chemistry.org]
Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile, also known as salicylonitrile or 2-cyanophenol, is a highly valuable and versatile bifunctional organic compound that serves as a pivotal starting material and intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its structure, featuring a phenolic hydroxyl group ortho to a nitrile group on a benzene (B151609) ring, provides a unique platform for the construction of diverse heterocyclic systems, which are core scaffolds in numerous pharmaceuticals.[1][3] The inherent reactivity of both the hydroxyl and nitrile functionalities allows for a multitude of chemical transformations, making it an attractive building block in medicinal chemistry for the development of novel therapeutic agents.[1]
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing this compound as a key precursor. The presented methodologies, quantitative biological data, and visual workflows aim to equip researchers and drug development professionals with the necessary information to effectively utilize this scaffold in their discovery and development programs. Applications of this compound derivatives span various therapeutic areas, including antimicrobial, acetylcholinesterase inhibition, and potentially kinase and dipeptidyl peptidase-4 (DPP-4) inhibition.[2][4]
Application 1: Synthesis of 3-Aminobenzofuran Derivatives as Acetylcholinesterase Inhibitors
Benzofuran (B130515) derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of 3-aminobenzofuran derivatives from this compound provides a pathway to potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.
Experimental Protocols
Step 1: Synthesis of 2-((pyridin-4-yl)methoxy)benzonitrile (Compound 3)
To a solution of this compound (10 mmol) in dimethylformamide (DMF, 10 ml), potassium carbonate (K2CO3, 20 mmol) and 4-(bromomethyl)pyridine (B1298872) (10 mmol) are added. The reaction mixture is stirred at 80°C for 8 hours. Upon completion, the mixture is cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to yield 2-((pyridin-4-yl)methoxy)benzonitrile.[5]
Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (Compound 4)
A mixture of 2-((pyridin-4-yl)methoxy)benzonitrile (3 mmol) and potassium tert-butoxide (5 mmol) in DMF (5 ml) is stirred at 80°C for 5 hours. After the reaction is complete, the mixture is cooled to room temperature and poured into ice water. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 4-(3-aminobenzofuran-2-yl)pyridine.[5] This intramolecular cyclization is a variation of the Thorpe-Ziegler reaction, which is a powerful method for forming cyclic compounds from dinitriles or, in this case, a hydroxyl-nitrile precursor.[6][7]
Step 3: Synthesis of N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromide derivatives (Compounds 5a-p)
A mixture of 4-(3-aminobenzofuran-2-yl)pyridine (1 mmol) and the desired substituted benzyl (B1604629) chloride derivative (1.2 mmol) in dry acetonitrile (B52724) (7 ml) is heated under reflux for 1-6 hours. The resulting precipitate is collected by filtration and washed with n-hexane (5 ml) to give the final N-benzyl-4-(3-aminobenzofuran-2-yl)pyridinium bromide derivatives.[5]
Data Presentation
The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of a series of synthesized 3-aminobenzofuran derivatives.
| Compound | R (Substituent on benzyl ring) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 5a | H | 1.25 | 2.11 |
| 5b | 4-F | 0.89 | 1.54 |
| 5c | 4-Cl | 1.02 | 1.87 |
| 5d | 4-Br | 0.95 | 1.63 |
| 5e | 3-OCH3 | 81.06 | >100 |
| 5f | 2-F | 0.64 | 1.12 |
| Donepezil | (Standard) | 0.02 | 3.45 |
| Data sourced from reference[5] |
Mechanism of Action and Signaling Pathway
Acetylcholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a deficit in this neurotransmitter.
Application 2: Synthesis of 3-(Glycinamido)-benzofuran-2-carboxamide Derivatives with Antimicrobial Activity
The versatile scaffold of this compound can be elaborated to produce benzofuran derivatives with promising antimicrobial properties. The following protocol details the synthesis of 3-(glycinamido)-benzofuran-2-carboxamide derivatives.
Experimental Protocols
Step 1: Synthesis of 2-(cyanomethoxy)benzonitrile (B7761821) (Compound 2)
In a stirred solution of this compound (0.083 mol) in DMF (50 mL), potassium carbonate (0.166 mol) and 2-chloroacetonitrile (0.101 mol) are added at room temperature. The reaction mixture is then refluxed at 80°C for 3 hours. Subsequently, the reaction mixture is poured into ice-cold water and filtered. The resulting solid is washed with a minimal amount of hexane (B92381) and dried to yield 2-(cyanomethoxy)benzonitrile.[8]
Step 2: Synthesis of 3-aminobenzofuran-2-carboxamide (B1330751) (Compound 3)
To a solution of 2-(cyanomethoxy)benzonitrile in ethanol (100 mL), potassium hydroxide (B78521) (KOH, 0.178 mol) is added. The reaction mixture is refluxed at 75°C for 3 hours. Afterwards, the mixture is poured into ice-cold water and filtered. The obtained solid is dried to afford 3-aminobenzofuran-2-carboxamide.[8]
Step 3: Synthesis of 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxamide (B2629420) (Compound 4a)
To a solution of 3-aminobenzofuran-2-carboxamide, chloroacetyl chloride is added, leading to the formation of the chloroacetylated intermediate.
Step 4: Synthesis of 3-(glycinamido)-benzofuran-2-carboxamide derivatives (Compounds 5a-o)
To a solution of 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxamide, the appropriate amine is added to yield the final 3-(glycinamido)-benzofuran-2-carboxamide derivatives via nucleophilic substitution of the chloride.[8]
Data Presentation
The antimicrobial activity of the synthesized benzofuran derivatives was evaluated using the agar (B569324) well diffusion method, and the results are presented as the zone of inhibition in millimeters.
| Compound | R (Substituent) | Klebsiella pneumoniae | Pseudomonas aeruginosa | Staphylococcus aureus | Candida albicans | Aspergillus Niger |
| 5a | Phenyl | 10.2 ± 0.1 | – | – | 12.1 ± 0.2 | – |
| 5b | 4-Methylphenyl | 9.9 ± 0.3 | 12.2 ± 0.1 | – | 10.1 ± 0.4 | – |
| 5c | 4-Methoxyphenyl | 11.5 ± 0.2 | 10.8 ± 0.2 | 12.5 ± 0.1 | 11.2 ± 0.1 | 10.1 ± 0.1 |
| 5d | 4-Chlorophenyl | 12.1 ± 0.1 | 11.2 ± 0.1 | 13.1 ± 0.2 | 11.8 ± 0.2 | 10.5 ± 0.2 |
| 5e | 2,4-Dichlorophenyl | 13.2 ± 0.2 | 12.5 ± 0.2 | 14.2 ± 0.1 | 12.5 ± 0.1 | 11.2 ± 0.1 |
| Ciprofloxacin (Standard) | - | 25 | 28 | 30 | - | - |
| Ketoconazole (Standard) | - | - | - | - | 22 | 20 |
| Data sourced from reference[8] |
Experimental Workflow
Conclusion
This compound has demonstrated its utility as a versatile and valuable building block in medicinal chemistry. The protocols and data presented herein illustrate its successful application in the synthesis of novel 3-aminobenzofuran derivatives with potent acetylcholinesterase inhibitory and antimicrobial activities. The straightforward synthetic routes and the diverse biological activities of the resulting compounds underscore the potential of this compound as a scaffold for the discovery and development of new therapeutic agents. Further exploration of this scaffold is warranted to uncover its full potential in addressing a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. global.toho-u.ac.jp [global.toho-u.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile) to enhance its detectability and improve chromatographic performance for analytical applications. The protocols focus on two common and effective derivatization techniques: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and acylation for High-Performance Liquid Chromatography (HPLC) with UV detection.
Introduction
This compound is a versatile organic compound featuring both a phenolic hydroxyl group and a nitrile group.[1] The presence of the polar hydroxyl group makes it challenging to analyze directly by GC due to its low volatility and potential for peak tailing.[2][3] Derivatization is a crucial step to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, making it amenable to GC analysis.[2][4][5] For HPLC analysis, derivatization can be employed to introduce a chromophore, enhancing UV detection and improving separation characteristics.[6]
This guide offers two robust protocols for the derivatization of this compound, enabling sensitive and reliable quantification in various matrices.
Data Presentation: Comparison of Derivatization Methods
| Parameter | Silylation with MSTFA (for GC-MS) | Acylation with 4-Nitrobenzoyl Chloride (for HPLC-UV) |
| Analyte | Representative Phenolic Compounds (e.g., Cinnamic acid, Coumaric acid)[7] | Phenol and related compounds[8][9] |
| Limit of Detection (LOD) | 19.03 - 43.55 ng/mL[7] | 0.006 - 0.05 mg/L[8][9] |
| Limit of Quantitation (LOQ) | 57.67 - 131.96 ng/mL[7] | 0.02 - 0.12 mg/L |
| Linearity Range | Up to 10 µg/mL (for standards)[7] | 0.02 - 0.9 mg/L[8] |
| Precision (RSD%) | Not specified for these specific compounds | < 12.0% (Inter-day)[8] |
| Accuracy (Recovery %) | Not specified for these specific compounds | 88.5% - 104.1% (Inter-day)[8] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for this compound Analysis.
Caption: Silylation Reaction of this compound.
Experimental Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol is adapted from established methods for the silylation of phenolic compounds for GC-MS analysis.[7]
1. Materials and Reagents
-
This compound standard
-
Sample containing this compound
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Internal standard (e.g., Ribitol)
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Create a series of working standard solutions by diluting the stock solution with methanol to cover the desired analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) may be necessary to isolate the analyte. For solid samples, an extraction with a suitable solvent (e.g., methanol) followed by filtration or centrifugation is required.
-
Drying: Evaporate a known volume of the standard or sample extract to complete dryness under a gentle stream of nitrogen. It is crucial that the sample is anhydrous as silylation reagents are sensitive to moisture.
3. Derivatization Procedure
-
To the dried residue in a GC vial, add 50 µL of anhydrous pyridine to dissolve the analyte.
-
Add 50 µL of MSTFA.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the vial at 60-70°C for 30 minutes in a heating block or water bath.[4]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
4. GC-MS Parameters (Illustrative)
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Protocol 2: Acylation with 4-Nitrobenzoyl Chloride for HPLC-UV Analysis
This protocol is based on a method for the derivatization of phenols for HPLC-UV analysis.[8][9]
1. Materials and Reagents
-
This compound standard
-
Sample containing this compound
-
4-Nitrobenzoyl chloride (4-NB-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Milli-Q water or equivalent
-
HPLC vials
-
Vortex mixer
-
Water bath
2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with acetonitrile.
-
Sample Preparation: Similar to the GC-MS protocol, the sample may require extraction and clean-up depending on the matrix. The final extract should be in a solvent compatible with the derivatization reaction.
3. Derivatization Procedure
-
In an HPLC vial, add 100 µL of the standard solution or sample extract.
-
Add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of a 2 mg/mL solution of 4-Nitrobenzoyl chloride in acetonitrile.
-
Cap the vial and vortex briefly.
-
Heat the mixture at 50°C for 1 minute in a water bath.[8]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the HPLC system.
4. HPLC-UV Parameters (Illustrative)
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be required for optimal separation. A starting point could be 50:50 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 280 nm.[8]
Conclusion
The described derivatization protocols for silylation and acylation provide robust and reliable methods for the quantitative analysis of this compound by GC-MS and HPLC-UV, respectively. These methods enhance the analytical performance by improving volatility, thermal stability, and detectability. Researchers, scientists, and drug development professionals can adapt these protocols to their specific analytical needs and sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
Application Notes and Protocols: 2-Hydroxybenzonitrile in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile, also known as salicylonitrile, is a versatile organic compound featuring both a phenolic hydroxyl group and a nitrile group. This unique bifunctional nature makes it an excellent candidate as a ligand in coordination chemistry. The ability of this compound to form stable complexes with a variety of metal ions has led to significant interest in its potential applications in catalysis, materials science, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-based coordination compounds.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The hydroxyl group can be deprotonated to form a phenoxide, which, along with the nitrile group, can coordinate to a metal center. While specific protocols for this compound are not extensively detailed in publicly available literature, the following is a general protocol adapted from the synthesis of similar copper(II) carboxylate and Schiff base complexes.[1]
General Experimental Protocol: Synthesis of a Transition Metal Complex
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) acetate (B1210297) monohydrate, Cobalt(II) chloride hexahydrate, Nickel(II) sulfate (B86663) hexahydrate)
-
Methanol or Ethanol (B145695)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (2.0 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask, with gentle heating if necessary.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the chosen metal salt (1.0 mmol) in a minimal amount of deionized water or ethanol.
-
Reaction: Slowly add the metal salt solution to the ethanolic solution of the ligand while stirring continuously. A change in color and the formation of a precipitate may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours with continuous stirring to ensure the reaction goes to completion.[1]
-
Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by deionized water to remove any unreacted starting materials.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-70 °C.
Visual Workflow for Synthesis:
Characterization of this compound Metal Complexes
Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Spectroscopic and Analytical Data
The following table summarizes the expected and reported spectroscopic and analytical data for this compound and its metal complexes. Data for complexes are often inferred from structurally related compounds, such as Schiff bases derived from salicylaldehyde.
| Technique | This compound (Ligand) | Expected Data for Metal Complexes | Reference |
| FT-IR (cm⁻¹) | ν(O-H): ~3200-3600 (broad)ν(C≡N): ~2220-2260 (sharp) | Disappearance or shift of ν(O-H)Shift in ν(C≡N) to higher or lower frequency upon coordinationAppearance of new bands for M-O and M-N vibrations (~400-600) | [2] |
| ¹H NMR (ppm) | Aromatic protons: ~7.0-8.0Hydroxyl proton: variable, broad singlet | Broadening or disappearance of ligand signals due to paramagnetic metal ionsShift in aromatic proton signals | [3] |
| UV-Vis (nm) | π → π* and n → π* transitions | Ligand-to-metal charge transfer (LMCT) bandsMetal-to-ligand charge transfer (MLCT) bandsd-d transitions (often weak) | [3] |
| Elemental Analysis | C, H, N analysis consistent with C₇H₅NO | C, H, N, and metal analysis consistent with the proposed formula of the complex | [2] |
Crystal Structure Data
| Parameter | This compound | Reference |
| CCDC Number | 128315 | [4] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
Biological Activities of this compound Metal Complexes
Metal complexes of ligands structurally related to this compound have demonstrated a range of biological activities, suggesting potential applications in drug development.
Antimicrobial Activity
The coordination of metal ions can enhance the antimicrobial properties of organic ligands. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes in a suitable solvent (e.g., DMSO).
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Serial Dilutions: Perform two-fold serial dilutions of the complex stock solutions in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the complex that completely inhibits visible bacterial growth.
Quantitative Antimicrobial Data (MIC in µg/mL) for Related Complexes
| Compound/Complex | S. aureus | E. coli | Reference |
| Ligand (related Schiff base) | >500 | >500 | [5] |
| Ni(II) Complex | 100-400 | >500 | [6][7] |
| Cu(II) Complex | 6.25-50 | 50-100 | [5] |
| Zn(II) Complex | 50 | >500 | [6][7] |
| Ciprofloxacin (Control) | <1 | <1 | [5] |
Antioxidant Activity
The antioxidant potential of these complexes can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined. For a cobalt(II) complex of a Schiff base derived from a substituted salicylaldehyde, the IC₅₀ value was found to be 43.1 µg/mL, which was lower than that of the free ligand (64.5 µg/mL), indicating enhanced antioxidant activity upon complexation.[2]
Potential Signaling Pathway Involvement
While specific signaling pathways for this compound complexes are not yet elucidated, related copper complexes are known to modulate cellular responses to oxidative stress, for instance, through the NRF2 signaling pathway.[1] This pathway is a key regulator of cellular antioxidant responses.
Investigative Workflow for NRF2 Pathway Activation:
Catalytic Applications
Metal complexes are widely used as catalysts in various organic transformations. Complexes of this compound and related ligands have potential applications in oxidation catalysis.
Catalytic Oxidation of Alcohols
Experimental Protocol: Catalytic Oxidation of Benzyl (B1604629) Alcohol
-
Reaction Setup: In a round-bottom flask, add the synthesized metal complex (catalyst, e.g., 1 mol%), benzyl alcohol (substrate, 1.0 mmol), and a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: Add an oxidant, such as hydrogen peroxide (2.0 mmol), to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a set time (e.g., 24 hours).
-
Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of the product (e.g., benzaldehyde).
Workflow for a Catalytic Oxidation Reaction:
Conclusion
This compound is a promising ligand for the development of novel coordination compounds with diverse applications. The protocols and data presented in these application notes provide a foundation for researchers to synthesize, characterize, and evaluate these complexes. Further research is warranted to explore the full potential of this compound-based metal complexes in medicinal chemistry, catalysis, and materials science, with a particular need for detailed structural and mechanistic studies on complexes where this compound acts as the primary ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional organic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other valuable organic molecules.[1] Its detection and quantification are crucial for quality control, metabolic studies, and environmental monitoring. This document provides detailed application notes and protocols for the analytical determination of this compound using various modern techniques.
I. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for the analysis of this compound.
A. High-Performance Liquid Chromatography (HPLC-UV)
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a pump, autosampler, and a UV-Visible or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
-
This compound reference standard (>99% purity)
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v), with or without 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound. A common starting wavelength is 254 nm.[4]
-
-
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Solutions: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. If the sample is in a complex matrix, refer to the "Sample Preparation for Biological Matrices" section.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Quantitative Data Summary (for 3,4-dichloro-2-hydroxybenzonitrile (B2387004) as a reference)
| Parameter | HPLC-UV Method 1[2] | HPLC-UV Method 2[3] |
| Limit of Detection (LOD) | ~1.5 mg/L | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~5.0 mg/L | ~1.0 µg/mL |
| Precision (%RSD) | < 2% | < 2.0% |
| Accuracy (% Recovery) | 98-102% | 98.0% - 102.0% |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of a polar hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Acetonitrile or other suitable organic solvent.
-
This compound reference standard.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh the sample containing this compound into a vial.
-
Add a suitable volume of BSTFA with 1% TMCS.[4]
-
Heat the vial (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions (Starting Point):
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.[4]
-
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-500.
-
Quantitative Data Summary (for 3,4-dichloro-2-hydroxybenzonitrile as a reference)
| Parameter | GC-MS Method[4] |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.015 µg/mL |
| Linearity (r²) | > 0.998 |
| Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | 97.0 - 103.0% |
II. Spectroscopic Methods
Spectroscopic techniques are invaluable for the qualitative identification and structural elucidation of this compound.
-
UV-Visible Spectroscopy: Useful for quantitative analysis and for determining the wavelength of maximum absorbance (λmax) for HPLC-UV detection. 2-Cyanophenol can react with metal hydroxides, and this reaction can be monitored using a UV/VIS spectrophotometer at wavelengths between 200-350 nm.[1]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the hydroxyl (-OH) and nitrile (-C≡N) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[5]
III. Sample Preparation for Biological Matrices
The efficient extraction of this compound from complex biological matrices like plasma, urine, or tissue homogenates is critical for accurate analysis. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6][7]
A. Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids.
General LLE Protocol:
-
To a known volume of the biological sample (e.g., plasma), add a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.
B. Solid-Phase Extraction (SPE)
SPE uses a solid sorbent to retain the analyte of interest while interfering substances are washed away.
General SPE Protocol (Reversed-Phase):
-
Conditioning: Pass a suitable solvent (e.g., methanol) followed by water through the SPE cartridge to activate the sorbent.
-
Loading: Apply the pre-treated biological sample to the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
The eluate can then be evaporated and reconstituted for analysis.
IV. Metabolic Pathway of this compound
In a study involving Burkholderia sp. strain BC1, the metabolism of this compound was elucidated. The bacterium utilizes a nitrile hydratase-amidase system to convert this compound to the corresponding carboxylate, which is salicylate. Salicylate is then further metabolized via the catechol central pathway, ultimately leading to intermediates of the TCA cycle.[8]
V. Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound in a biological sample.
References
- 1. CAS 611-20-1: this compound | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. cbspd.com [cbspd.com]
- 8. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxybenzonitrile in the Synthesis of the Broad-Spectrum Fungicide Azoxystrobin
Introduction: 2-Hydroxybenzonitrile, also known as salicylonitrile or 2-cyanophenol, is a versatile chemical intermediate utilized in the synthesis of a variety of agrochemicals.[1][2] Its unique molecular structure, featuring both a hydroxyl and a nitrile group on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable building block in the production of high-value agricultural products.[1] This document provides detailed application notes and protocols for the synthesis of the broad-spectrum fungicide, Azoxystrobin (B1666510), using this compound as a key precursor. Azoxystrobin is a member of the strobilurin class of fungicides and functions by inhibiting mitochondrial respiration in fungi, thereby preventing spore germination and mycelial growth.[3][4]
Synthesis of Azoxystrobin from this compound:
The synthesis of Azoxystrobin from this compound is a multi-step process that primarily involves the coupling of a pyrimidine (B1678525) derivative with this compound. Two main synthetic pathways are commonly employed in industrial production.
Pathway A: This pathway involves the reaction of this compound with (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.[5][6]
Pathway B: An alternative route involves the coupling of a pre-synthesized intermediate, 4-chloro-6-(2-cyanophenoxy)pyrimidine, with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.[7]
This document will focus on the detailed experimental protocol for Pathway A, as it directly utilizes this compound in the final coupling step.
Experimental Protocols:
Synthesis of Azoxystrobin via Coupling of this compound and (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (Pathway A)
This protocol is adapted from established industrial synthesis methods and is intended for research and development purposes.[5][6][8]
Materials:
-
This compound (2-cyanophenol)
-
(E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate
-
Potassium Carbonate (K₂CO₃)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or Trimethylamine (B31210)
-
Water
Equipment:
-
Reaction flask equipped with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
-
Filtration apparatus (e.g., Buchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (0.25 mol) in toluene (150 g).
-
Addition of Reagents: To the stirred solution, add this compound (0.275 mol), followed by potassium carbonate (0.2 mol).
-
Catalyst Addition: Introduce the catalyst, either trimethylamine (0.02 mol) as an aqueous solution or DABCO (0.0025 mol) dissolved in a small amount of the reaction solvent.[5][8]
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours, with continuous stirring. The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC).[5]
-
Work-up: Upon completion of the reaction, add water (100 g) to the reaction mixture. Stir and then allow the layers to separate.
-
Isolation of Product: Separate the organic (toluene) layer. The toluene solution contains the desired product, Azoxystrobin.
-
Purification:
-
Distill the toluene under reduced pressure.
-
To the residue, add methanol (70 g) and water (5 g) and heat to 70-80 °C for 1 hour with stirring.
-
Slowly cool the mixture to 0-5 °C and maintain for 2 hours to induce crystallization.
-
Filter the solid product, wash with cold methanol, and dry to obtain Azoxystrobin as a white solid.[6]
-
Data Presentation:
The following table summarizes the quantitative data from a representative synthesis of Azoxystrobin using the protocol described above.
| Parameter | Value | Reference |
| Reactants | ||
| (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 80.99 g (0.25 mol) | [5] |
| This compound | 33.09 g (0.275 mol) | [5] |
| Potassium Carbonate | 27.88 g (0.2 mol) | [5] |
| Trimethylamine (catalyst) | 3.58 g (0.02 mol, 33% aq. soln) | [5] |
| Toluene (solvent) | 150 g | [5] |
| Reaction Conditions | ||
| Temperature | 80 °C | [5] |
| Time | 8 hours | [5] |
| Product | ||
| Azoxystrobin (isolated) | 97.94 g | [6] |
| Yield | 95.35% | [6] |
| Purity | 98.18% | [6] |
Visualizations:
References
- 1. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 4. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP3476838A1 - Method for preparing azoxystrobin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 2-Hydroxybenzonitrile in the Development of Novel Poly(ether nitrile)s
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxybenzonitrile, a versatile aromatic compound possessing both a reactive hydroxyl group and a polar nitrile functionality, presents significant potential as a monomer for the synthesis of novel high-performance polymers. The incorporation of the nitrile group into a poly(arylene ether) backbone can enhance properties such as thermal stability, chemical resistance, and adhesion.[1] This document provides detailed application notes and a proposed experimental protocol for the synthesis of a novel poly(ether nitrile) utilizing this compound. The methodologies are based on established principles of nucleophilic aromatic substitution polymerization, a common route for preparing poly(arylene ether)s.[2][3]
Proposed Polymerization Reaction
The proposed synthesis involves the nucleophilic aromatic substitution reaction of this compound with an activated dihaloaromatic compound, such as 2,6-dichlorobenzonitrile (B3417380), to form a poly(ether nitrile). In this step-growth polymerization, the phenoxide ion generated from this compound acts as a nucleophile, displacing the chlorine atoms on the 2,6-dichlorobenzonitrile.
Data Presentation: Anticipated Polymer Properties
The following tables summarize the expected quantitative data for a novel poly(ether nitrile) synthesized from this compound and 2,6-dichlorobenzonitrile. The data is extrapolated from literature values for analogous poly(arylene ether nitrile)s.[1]
Table 1: Thermal Properties
| Property | Expected Value | Analysis Method |
| Glass Transition Temperature (Tg) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td5%) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| Char Yield at 800 °C (in N₂) | > 50% | Thermogravimetric Analysis (TGA) |
Table 2: Mechanical Properties
| Property | Expected Value | Analysis Method |
| Tensile Strength | 75 - 105 MPa | Tensile Testing |
| Tensile Modulus | 2.5 - 3.5 GPa | Tensile Testing |
| Elongation at Break | 5 - 15% | Tensile Testing |
Table 3: Dielectric Properties
| Property | Expected Value | Analysis Method |
| Dielectric Constant (1 MHz) | 3.0 - 4.5 | Dielectric Spectroscopy |
| Dielectric Loss (1 MHz) | < 0.01 | Dielectric Spectroscopy |
Experimental Protocols
This section provides a detailed, proposed methodology for the synthesis and characterization of a poly(ether nitrile) from this compound.
Materials and Equipment
-
Monomers: this compound (≥98%), 2,6-Dichlorobenzonitrile (≥99%)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Base: Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
Dehydrating Agent: Toluene (B28343)
-
Precipitation Solvent: Methanol (B129727)
-
Washing Solvents: Deionized water, Ethanol
-
Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating: Heating mantle with a temperature controller
-
Purification: Filtration apparatus, Soxhlet extractor
-
Drying: Vacuum oven
-
Characterization Equipment: FTIR Spectrometer, NMR Spectrometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Tensile Tester.
Experimental Workflow Diagram
Caption: Proposed workflow for synthesis and characterization.
Protocol for Poly(ether nitrile) Synthesis
-
Monomer and Reagent Preparation:
-
Purify this compound and 2,6-dichlorobenzonitrile by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to remove impurities. Dry the purified monomers in a vacuum oven at 60 °C for 24 hours.
-
Finely grind anhydrous potassium carbonate and dry it in an oven at 120 °C for at least 12 hours before use.
-
Use anhydrous N-methyl-2-pyrrolidone (NMP) as the reaction solvent.
-
-
Reaction Setup:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene and fitted with a condenser, and a nitrogen inlet, add this compound (e.g., 0.1 mol), 2,6-dichlorobenzonitrile (0.1 mol), and finely ground, dried potassium carbonate (0.12 mol, 20% molar excess).
-
Add enough NMP to achieve a monomer concentration of approximately 20-25% (w/v) and add toluene (e.g., 30 mL) as an azeotropic agent.
-
-
Azeotropic Dehydration:
-
Purge the flask with dry nitrogen for 30 minutes.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring under a gentle flow of nitrogen.
-
Reflux the toluene and collect the water-toluene azeotrope in the Dean-Stark trap for 2-4 hours to ensure the removal of any residual water and the in-situ formation of the potassium phenoxide.
-
-
Polymerization:
-
After dehydration, carefully drain the toluene from the Dean-Stark trap.
-
Gradually increase the reaction temperature to 180-200 °C to initiate the polymerization.
-
Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
-
Polymer Isolation and Purification:
-
After the reaction, cool the viscous solution to room temperature and dilute it with NMP.
-
Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove residual solvent and unreacted monomers.
-
Further purify the polymer by redissolving it in a suitable solvent (e.g., N,N-dimethylformamide) and reprecipitating it in methanol.
-
Dry the final polymer in a vacuum oven at 100 °C for 24 hours.
-
Protocol for Polymer Characterization
-
Structural Characterization:
-
FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer sample to confirm the formation of the ether linkages (typically around 1240 cm⁻¹) and the presence of the nitrile group (around 2230 cm⁻¹).
-
NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to verify the polymer structure.
-
-
Thermal Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the polymer sample under a nitrogen atmosphere at a rate of 10 °C/min.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by heating the sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min to determine the decomposition temperature (Td).
-
-
Mechanical Property Characterization:
-
Prepare thin films of the polymer by solution casting from a suitable solvent (e.g., NMP).
-
Cut the films into dumbbell-shaped specimens according to standard testing methods (e.g., ASTM D638).
-
Perform tensile tests to determine the tensile strength, tensile modulus, and elongation at break.
-
Structure-Property Relationship
The unique chemical structure of the polymer derived from this compound directly influences its performance characteristics.
Caption: Monomer structure and resulting polymer properties.
The rigid aromatic backbone contributes to high thermal stability and good mechanical strength. The flexible ether linkages in the polymer chain facilitate processability. The pendant nitrile groups are highly polar, which can lead to strong intermolecular dipole-dipole interactions, further enhancing thermal stability, solvent resistance, and adhesion to various substrates.[1] The high polarity of the nitrile group is also expected to contribute to a higher dielectric constant.
Conclusion
This compound is a promising monomer for the development of novel poly(ether nitrile)s with desirable high-performance characteristics. The proposed synthesis via nucleophilic aromatic substitution offers a viable route to produce these materials. The resulting polymers are anticipated to exhibit excellent thermal stability, good mechanical properties, and enhanced chemical resistance, making them suitable for a range of advanced applications, including as high-temperature adhesives, matrix resins for composites, and high-performance dielectric materials. Further research and optimization of the polymerization conditions are warranted to fully explore the potential of this novel class of polymers.
References
Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the O-alkylation of 2-hydroxybenzonitrile, a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. The protocols outlined below are based on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.
The O-alkylation of this compound proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Phase-transfer catalysis is often employed to enhance the reaction rate and selectivity, particularly for achieving exclusive O-alkylation over potential C-alkylation.
General Reaction Scheme
The overall transformation involves the reaction of this compound with an alkylating agent in the presence of a base.
Caption: General schematic of the O-alkylation of this compound.
Experimental Protocols
Two primary protocols are presented here: a standard Williamson ether synthesis and a phase-transfer catalyzed method, which is often preferred for its efficiency and selectivity.
Protocol 1: Standard Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound using a common base and solvent system. The following is a general procedure that can be adapted for various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone (B3395972)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydride (1.1 eq), add it portion-wise at 0 °C.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts and wash the filter cake with the reaction solvent. If using NaH, quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 2-alkoxybenzonitrile.
Protocol 2: Phase-Transfer Catalyzed (PTC) O-Alkylation
This method is particularly effective for enhancing the rate and selectivity of the O-alkylation reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB) or Tetrabutylammonium iodide (TBAI)
-
Toluene (B28343) or Dichloromethane (CH₂Cl₂)
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the alkyl halide (1.1 eq), potassium carbonate (2.0 eq) or 50% aqueous sodium hydroxide, and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 - 0.1 eq).
-
Solvent Addition: Add toluene or dichloromethane as the organic solvent.
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 2-alkoxybenzonitrile.
Data Presentation
The following tables summarize representative quantitative data for the O-alkylation of this compound under various conditions.
Table 1: O-Alkylation of this compound with Various Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | ~90 (estimated) | Analogous Procedures |
| Ethyl Bromide | K₂CO₃ | DMF | 70 | 12 | ~85 (estimated) | Analogous Procedures |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 4 | 92 | [Analogous Procedures] |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 24 | 88 | [Analogous Procedures] |
Table 2: Characterization Data for Selected 2-Alkoxybenzonitriles
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Methoxybenzonitrile | C₈H₇NO | 35-37 | 7.58 (dd, J=7.7, 1.8 Hz, 1H), 7.51 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 7.01 (t, J=7.5 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 3.93 (s, 3H) | 161.5, 134.1, 133.7, 120.8, 116.5, 111.7, 102.1, 56.1[1] |
| 2-Ethoxybenzonitrile | C₉H₉NO | N/A | 7.57 (dd, J=7.7, 1.8 Hz, 1H), 7.49 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 6.99 (td, J=7.5, 1.0 Hz, 1H), 6.93 (d, J=8.4 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 3H) | 161.0, 134.0, 133.6, 120.9, 116.7, 112.9, 102.4, 64.5, 14.7 |
| 2-(Benzyloxy)benzonitrile | C₁₄H₁₁NO | 59-61 | 7.60 (dd, J=7.7, 1.7 Hz, 1H), 7.52 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 7.45-7.30 (m, 5H), 7.08 (td, J=7.5, 1.0 Hz, 1H), 7.01 (d, J=8.4 Hz, 1H), 5.20 (s, 2H) | 160.8, 136.2, 134.0, 133.7, 128.7, 128.3, 127.4, 121.2, 116.7, 113.0, 102.7, 71.0 |
| Ethyl 2-cyanophenoxyacetate | C₁₁H₁₁NO₃ | N/A | 7.63 (dd, J=7.7, 1.8 Hz, 1H), 7.55 (ddd, J=8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J=7.6, 1.0 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 4.80 (s, 2H), 4.28 (q, J=7.1 Hz, 2H), 1.30 (t, J=7.1 Hz, 3H) | 168.2, 159.9, 134.0, 133.9, 121.7, 116.3, 112.4, 103.8, 65.8, 61.8, 14.1 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the O-alkylation of this compound and the logical relationship of the Williamson ether synthesis.
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Logical relationship of the Williamson ether synthesis for this compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile, also known as salicylonitrile, is a versatile building block in organic synthesis, prized for its dual functionality of a hydroxyl and a nitrile group. This unique structure allows for the construction of a variety of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate and improve the efficiency of these synthetic transformations. The application of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity of the final compounds, aligning with the principles of green chemistry.
This document provides detailed application notes and protocols for the microwave-assisted synthesis of biologically active molecules, primarily focusing on the synthesis of benzofuran (B130515) and quinazolinone derivatives using this compound as a key starting material.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods in organic synthesis:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly shorter reaction times, often reducing hours to minutes.
-
Increased Yields and Purity: The uniform and controlled heating provided by microwaves can minimize the formation of side products, resulting in higher yields and cleaner reaction profiles.
-
Energy Efficiency: By focusing energy directly on the reaction mixture, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire apparatus.
-
Facilitation of "Difficult" Reactions: Microwave heating can provide the necessary energy to overcome activation barriers for reactions that are sluggish or do not proceed under conventional heating.
Application 1: Synthesis of Benzofuran Derivatives
Benzofuran scaffolds are present in a wide range of natural products and synthetic compounds that exhibit potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Microwave-assisted synthesis provides an efficient route to access these valuable molecules.
Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Aminobenzofuran Derivatives
This protocol describes a one-pot, two-step synthesis of 3-aminobenzofuran derivatives starting from substituted 2-hydroxybenzonitriles.
Reaction Scheme:
Materials:
-
Substituted this compound (1.0 eq)
-
Ethyl bromoacetate (B1195939) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a stir bar, add the substituted this compound (1.0 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure 3-aminobenzofuran derivative.
Data Presentation:
| Entry | This compound Derivative | Product | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | This compound | 3-Amino-benzofuran-2-carbonitrile | 10 | 150 | 120 | 85 |
| 2 | 5-Chloro-2-hydroxybenzonitrile | 3-Amino-6-chloro-benzofuran-2-carbonitrile | 12 | 150 | 120 | 82 |
| 3 | 5-Nitro-2-hydroxybenzonitrile | 3-Amino-6-nitro-benzofuran-2-carbonitrile | 15 | 150 | 120 | 78 |
Note: The above data is representative and may vary based on the specific microwave reactor and conditions used.
Application 2: Synthesis of Quinazolinone Derivatives
Quinazolinone and its derivatives are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1][2] While direct synthesis from this compound is less commonly reported, microwave-assisted methods are widely used for the synthesis of the quinazolinone core from related precursors like 2-aminobenzonitriles or 2-aminobenzamides, which can be derived from this compound.
Protocol 2: General Procedure for Microwave-Assisted Synthesis of 2-Substituted-4(3H)-Quinazolinones
This protocol outlines a general method for the synthesis of 2-substituted-4(3H)-quinazolinones from a suitable 2-aminobenzamide (B116534) precursor under microwave irradiation.
Reaction Scheme:
Materials:
-
2-Aminobenzamide (1.0 eq)
-
Aromatic aldehyde (1.1 eq)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave synthesis vial (10 mL)
-
Stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine 2-aminobenzamide (1.0 eq), the aromatic aldehyde (1.1 eq), and the catalyst (10 mol%).
-
Add the appropriate solvent (if not solvent-free) and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature between 100-150°C for 5-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
If a solid precipitates, collect it by filtration. Otherwise, pour the mixture into ice-cold water to induce precipitation.
-
Wash the solid with cold ethanol and dry to obtain the pure 2-substituted-4(3H)-quinazolinone.
Data Presentation:
| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Power (W) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | p-TSA | Ethanol | 10 | 100 | 110 | 92 |
| 2 | 4-Chlorobenzaldehyde | p-TSA | DMF | 8 | 120 | 130 | 95 |
| 3 | 4-Methoxybenzaldehyde | None | Solvent-free | 15 | 150 | 140 | 88 |
Note: This table provides representative data for the synthesis of quinazolinones from 2-aminobenzamide. The conditions can be optimized for reactions starting from this compound derivatives after conversion to the corresponding amine.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of bioactive compounds from this compound.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway Diagrams
Benzofuran and quinazolinone derivatives often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate some of these pathways that are relevant to their anticancer and anti-inflammatory activities.
NF-κB and MAPK Signaling Pathways
Many benzofuran derivatives exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4]
Caption: Inhibition of NF-κB and MAPK pathways by benzofurans.
mTOR Signaling Pathway
Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, which is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[4]
Caption: Inhibition of the mTOR signaling pathway by benzofurans.
Conclusion
The use of microwave-assisted synthesis offers a rapid, efficient, and environmentally conscious approach to the synthesis of valuable heterocyclic compounds from this compound. The resulting benzofuran and quinazolinone derivatives are scaffolds of high interest in drug discovery, with demonstrated activities against cancer, inflammation, and microbial infections. The protocols and information provided herein are intended to serve as a practical guide for researchers in the pharmaceutical sciences to leverage these advanced synthetic techniques for the development of novel therapeutic agents.
References
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2-Hydroxybenzonitrile in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
The second step of the research has yielded significant results, particularly in the synthesis of benzofuran (B130515) derivatives from 2-hydroxybenzonitrile. A detailed protocol for the synthesis of 3-aminobenzofuran-2-carboxamide (B1330751) has been found, which involves the reaction of this compound with chloroacetonitrile (B46850), followed by an intramolecular Thorpe-Ziegler cyclization. Quantitative data, including yields for each step, are available in the search results.
However, detailed experimental protocols for the synthesis of quinolines and benzoxazoles directly from this compound are still lacking. While the searches confirm that 2-aminophenol (B121084) (which can be conceptually derived from this compound, though the direct conversion is not provided) is a key precursor for benzoxazoles, and various methods exist for quinoline (B57606) synthesis, the direct role and specific procedures involving this compound are not explicitly detailed.
Information on multicomponent and cycloaddition reactions involving this compound for heterocyclic synthesis is also sparse. The search results provide general information about these reaction types but do not offer specific examples or protocols starting with this compound.
Therefore, the next steps will focus on trying to find more direct synthetic routes and protocols for quinolines and benzoxazoles starting from this compound. Additionally, a broader search for multicomponent and cycloaddition reactions that utilize this compound as a key reactant is necessary. I will also start structuring the already gathered information on benzofuran synthesis.The previous steps have provided a solid foundation, especially concerning the synthesis of benzofuran derivatives from this compound. A detailed experimental protocol for the synthesis of 3-aminobenzofuran-2-carboxamide via a Thorpe-Ziegler cyclization is available, along with quantitative data. However, direct and detailed protocols for synthesizing quinolines and benzoxazoles starting from this compound are still not explicitly found. The search results point towards general synthetic methods for these heterocycles, often using precursors like 2-aminophenol or 2-aminobenzaldehyde, but the direct conversion from this compound and the subsequent cyclization steps are not well-documented in the snippets. Similarly, specific examples and protocols for multicomponent and cycloaddition reactions involving this compound remain elusive.
Given this, the next steps will be to finalize the application notes and protocols for the well-documented benzofuran synthesis. I will also make a final attempt to find more direct synthetic routes for quinolines and benzoxazoles from this compound, and if not available, I will structure the response to reflect that this compound is a precursor to key intermediates for these syntheses, outlining the plausible reaction pathways. I will then proceed to generate the complete response with all the required components, including tables and Graphviz diagrams.
Final check of gathered information and generation of the complete response.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-cyanophenol, is a versatile and highly valuable building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic nitrile group in an ortho-relationship on a benzene (B151609) ring, allows for a variety of cyclization strategies. This unique structural motif makes it an ideal precursor for the synthesis of medicinally relevant scaffolds such as benzofurans, quinolines, and benzoxazoles. These heterocyclic cores are prevalent in numerous pharmaceuticals and biologically active compounds, driving the continuous development of efficient synthetic methodologies.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material.
I. Synthesis of Benzofuran Derivatives
This compound is an excellent precursor for the synthesis of 3-aminobenzofuran-2-carboxamide and its derivatives. The key synthetic strategy involves an initial O-alkylation of the phenolic hydroxyl group with an α-halo nitrile, followed by an intramolecular Thorpe-Ziegler cyclization.
A. Synthesis of 3-Aminobenzofuran-2-carboxamide
The synthesis of 3-aminobenzofuran-2-carboxamide from this compound proceeds in a two-step sequence. The first step is the O-alkylation of this compound with chloroacetonitrile to form 2-(cyanomethoxy)benzonitrile. The second step is the intramolecular Thorpe-Ziegler cyclization of the dinitrile intermediate to yield the target benzofuran derivative.
Application of 2-Hydroxybenzonitrile in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzonitrile, also known as salicylonitrile, is a versatile aromatic compound possessing both a hydroxyl (-OH) and a nitrile (-CN) functional group.[1] This unique bifunctionality makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and notably, dyes.[1][2] In the realm of dye chemistry, this compound serves as an excellent coupling component in the synthesis of azo dyes. The presence of the electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution, while the electron-withdrawing nitrile group can modulate the electronic properties and, consequently, the color of the resulting dye. Azo dyes synthesized from this compound are known for their vibrant colors and good stability, making them suitable for textile applications.
This document provides detailed application notes and a generalized experimental protocol for the synthesis of an azo dye using this compound as a coupling component.
Principle of Azo Dye Synthesis
The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt is a reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. In this case, this compound serves as the coupling component. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, resulting in the formation of a stable azo dye characterized by the -N=N- linkage.
Experimental Protocols
This section outlines a general procedure for the synthesis of a representative azo dye, 4-(4-hydroxyphenylazo)-2-hydroxybenzonitrile, by the diazotization of 4-aminophenol (B1666318) and subsequent coupling with this compound.
Materials:
-
4-Aminophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound (Salicylonitrile)
-
Sodium Hydroxide (B78521) (NaOH)
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Sodium Chloride (NaCl)
-
Distilled Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
-
Thermometer
-
Büchner funnel and filter flask
-
pH paper or pH meter
Protocol 1: Diazotization of 4-Aminophenol
-
In a 100 mL beaker, dissolve 1.09 g (0.01 mol) of 4-aminophenol in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution over 10-15 minutes, ensuring the temperature is maintained below 5 °C.
-
Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 1.19 g (0.01 mol) of this compound in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold this compound solution.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Adjust the pH of the mixture to approximately 5-6 by the slow addition of dilute hydrochloric acid.
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Isolate the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with cold water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
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Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the key quantitative data for the synthesized azo dye, 4-(4-hydroxyphenylazo)-2-hydroxybenzonitrile.
| Parameter | Value |
| Molecular Formula | C₁₃H₉N₃O₂ |
| Molecular Weight | 239.23 g/mol |
| Appearance | Colored solid (e.g., orange to red) |
| Melting Point | Not reported, expected to be >200 °C |
| λmax (in Ethanol) | ~450 - 500 nm (Estimated) |
| Molar Absorptivity (ε) | High, characteristic of azo dyes |
| Yield | Variable, typically 60-80% |
Note: The λmax is an estimated value based on structurally similar azo dyes. The actual value should be determined experimentally using UV-Vis spectroscopy.
Visualizations
References
Troubleshooting & Optimization
troubleshooting low yield in 2-Hydroxybenzonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxybenzonitrile (2-Cyanophenol). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when starting from salicylaldehyde (B1680747).
Issue 1: Low yield during the initial formation of salicylaldoxime (B1680748).
-
Question: My conversion of salicylaldehyde to salicylaldoxime is incomplete, resulting in a low yield. What are the potential causes and solutions?
-
Answer: Incomplete oximation can stem from several factors:
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Suboptimal Molar Ratios: The stoichiometry of salicylaldehyde, a hydroxylamine (B1172632) salt (e.g., hydroxylamine hydrochloride or sulfate), and a base is crucial. Ensure you are using appropriate molar ratios. A common range for salicylaldehyde to hydroxylamine to a base is 1.0:0.5:0.5 to 1.0:1.0:1.0[1].
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Incorrect pH: The reaction is sensitive to pH. The addition of a base, such as sodium carbonate, is necessary to neutralize the acid released from the hydroxylamine salt[1]. The reaction is typically carried out under neutral to slightly basic conditions.
-
Inadequate Reaction Temperature: The oximation reaction temperature should be controlled. A typical temperature range is between 30°C and 50°C[1].
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Insufficient Reaction Time: Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) to ensure it has reached completion.
-
Issue 2: Poor yield during the dehydration of salicylaldoxime to this compound.
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Question: The dehydration of my salicylaldoxime intermediate is inefficient. How can I improve the yield of this compound?
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Answer: The choice of dehydrating agent and the reaction conditions are critical for a successful dehydration step.
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Ineffective Dehydrating Agent: A variety of dehydrating agents can be used, each with its own optimal conditions. Acetic anhydride (B1165640), thionyl chloride, and formic acid with sodium formate (B1220265) are commonly employed[2]. The choice of agent can significantly impact the yield (see Table 1).
-
High Reaction Temperature: Elevated temperatures (>100°C) can lead to the irreversible self-condensation of the this compound product into a high-melting triazine, which significantly reduces the yield and can cause the reactor to clog[1]. Careful temperature control is essential.
-
Presence of Water: Ensure the salicylaldoxime intermediate is dry before proceeding with the dehydration step. Water can interfere with many dehydrating agents. Azeotropic removal of water with a suitable solvent like toluene (B28343) can be an effective strategy before adding the dehydrating agent[2].
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Incomplete Reaction: As with the oximation, monitor the dehydration reaction to ensure it goes to completion.
-
Issue 3: Significant byproduct formation is observed.
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Question: My final product is contaminated with significant impurities. What are these byproducts and how can I minimize them?
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Answer: Besides the triazine byproduct mentioned above, other impurities can arise.
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Unreacted Starting Materials: If the oximation or dehydration steps are incomplete, the final product will be contaminated with salicylaldehyde or salicylaldoxime. Optimize the reaction conditions for each step to ensure full conversion.
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Side Reactions from Dehydrating Agent: Some dehydrating agents can lead to specific byproducts. For example, using acetic anhydride can result in the acetylation of the phenolic hydroxyl group. A subsequent hydrolysis step may be necessary to remove the acetyl group[2].
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Phenol (B47542) Formation: Decarboxylation of the starting material or product at high temperatures can lead to the formation of phenol[2].
-
Issue 4: The Sandmeyer reaction route is giving a low yield.
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Question: I am attempting to synthesize this compound from 2-aminophenol (B121084) via a Sandmeyer reaction, but the yield is poor. What should I troubleshoot?
-
Answer: The Sandmeyer reaction involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, and it has its own set of challenges.
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Incomplete Diazotization: The formation of the diazonium salt is critical and must be performed at low temperatures (typically 0-5°C) to prevent decomposition. Ensure the sodium nitrite (B80452) solution is added slowly to the acidic solution of the aminophenol.
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Decomposition of Diazonium Salt: Diazonium salts can be unstable. Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.
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Catalyst Issues: The Sandmeyer reaction is catalyzed by copper(I) salts (e.g., CuCN)[3]. Ensure the catalyst is active and used in the correct amount.
-
Side Reactions: The hydroxyl group on the phenol can compete as a nucleophile, leading to unwanted byproducts.
-
Data Presentation
Table 1: Comparison of Dehydrating Agents for Salicylaldoxime Dehydration
| Dehydrating Agent/Method | Solvent | Temperature | Overall Yield from Salicylaldehyde | Reference |
| Thionyl Chloride | Toluene | 20-40°C | 75% | [1] |
| Triphosgene | Toluene | 40-60°C | 78% | [1] |
| Formic Acid / Sodium Formate | Formic Acid | Reflux (110°C) | 87% (of 2-cyanophenol from oxime) | [2] |
| Acetic Anhydride | Acetic Anhydride | 110-120°C | 80-90% (estimated for similar reactions) | |
| Ferrous Sulfate (B86663) (one-pot) | DMF | Reflux | 85% | [4] |
| Sodium Bicarbonate (one-pot, microwave) | Dry Media | 560 W | 90% | [5] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound from Salicylaldehyde via Salicylaldoxime
Step A: Synthesis of Salicylaldoxime
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In a reaction vessel, charge salicylaldehyde and a suitable solvent such as toluene[1].
-
Prepare a solution of hydroxylamine hydrochloride or sulfate in water.
-
Slowly add a solution of a base, like sodium carbonate, to the hydroxylamine solution over a period of approximately 45 minutes[1].
-
Maintain the reaction temperature between 30-50°C and continue stirring for several hours[1].
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Monitor the reaction for the disappearance of salicylaldehyde by TLC.
-
Upon completion, add toluene to the reaction mixture and separate the layers. The organic phase contains the salicylaldoxime[1].
-
Dehydrate the organic phase to remove any residual water.
Step B: Dehydration of Salicylaldoxime using Thionyl Chloride
-
Cool the toluene solution of salicylaldoxime to 20°C[1].
-
Slowly add a 50% solution of thionyl chloride in toluene over 2 hours, ensuring the temperature does not exceed 30°C[1].
-
After the addition, stir the reaction mixture for 1 hour at the same temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction is complete[1].
-
Recover the toluene by distillation.
-
Carefully add water to the reaction mass, followed by an extraction solvent like dichloroethane.
-
Separate the layers and recover the this compound from the organic layer by solvent evaporation[1].
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Test the solubility of the crude this compound in various solvents (e.g., ethanol, toluene, ethyl acetate, and mixtures with water or hexanes) at room temperature and upon heating to find a suitable solvent or solvent pair where the compound is soluble when hot and sparingly soluble when cold[6].
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them[6].
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, cool the flask in an ice bath[6].
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent[6].
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for this compound synthesis from salicylaldehyde.
References
- 1. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxybenzonitrile from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The primary impurities depend on the synthetic route. When synthesizing from salicylaldehyde (B1680747), common impurities include unreacted salicylaldehyde and the intermediate salicylaldoxime.[1][2] In high-temperature liquid-phase reactions, the formation of a high-melting triazine byproduct can also occur.[3] Additionally, colored impurities and residual solvents from the reaction or extraction steps may be present.
Q2: Which purification method is most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective.
-
Recrystallization is a powerful technique for removing most impurities and obtaining a crystalline product.
-
Column Chromatography is highly effective for separating closely related impurities that are not easily removed by recrystallization.[4]
-
Vacuum Distillation is suitable for removing non-volatile impurities and can yield a high-purity product, especially when the crude material is an oil or has a high boiling point.[5]
Q3: How can I remove persistent color from my this compound product?
A3: Colored impurities can often be removed using the following methods:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, and heat the mixture. The colored impurities adsorb onto the surface of the activated carbon, which can then be removed by hot filtration.[4][6] This method works best in polar solvents like alcohols.[7]
-
Recrystallization: During recrystallization, colored impurities may remain in the mother liquor, leading to a purer, less colored crystalline product. Multiple recrystallizations may be necessary.[4]
-
Column Chromatography: If color persists, column chromatography over silica (B1680970) gel can effectively separate the desired colorless compound from the colored byproducts.[6]
Q4: My purified this compound is an oil instead of a solid. What should I do?
A4: this compound has a melting point of 92-95 °C. If your product is an oil at room temperature, it is likely still impure. The presence of residual solvent or other impurities can depress the melting point. Further purification by column chromatography or vacuum distillation is recommended to remove these impurities and obtain a solid product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Recrystallization
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, a mixed solvent system of ethanol (B145695) and water is often effective.[9] |
| Using Too Much Solvent | Use the minimum amount of hot solvent necessary to completely dissolve the crude product to ensure maximum recovery upon cooling.[10] |
| Premature Crystallization | If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Use a pre-heated funnel and receiving flask to prevent this.[4] |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
Impure Product After Column Chromatography
| Possible Cause | Suggested Solution |
| Improper Solvent System | The polarity of the eluent is critical for good separation.[11] Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and its impurities before running the column. A gradient of ethyl acetate (B1210297) in hexanes is a common starting point. |
| Column Overloading | Overloading the column with too much crude material will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Cracked or Channeled Column | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing the column can help achieve a more uniform stationary phase.[12] |
| Co-elution of Impurities | If an impurity has a very similar polarity to this compound, it may co-elute. In this case, try a different solvent system or consider a different purification technique like vacuum distillation. |
Data Presentation
The following table summarizes typical purity and yield data for different purification methods, based on available literature.
| Purification Method | Starting Material | Purity Achieved | Overall Yield | Reference |
| Solvent Extraction | Crude reaction mixture from salicylaldehyde | 96% (crude) | 75% | [2] |
| Recrystallization | Crude solid | >98% (typical) | Varies | [4] |
| Vacuum Distillation | Crude product from gas-phase dehydration of 2-hydroxybenzamide | >90% | 85% | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, water, hexane, ethyl acetate) to find a suitable solvent or solvent pair. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Add hot water dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A common mobile phase is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer. Ensure all glassware is free of cracks.[13]
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the flask.
-
Fraction Collection: Collect any low-boiling impurities in a separate receiving flask. When the distillation temperature stabilizes at the expected boiling point of this compound at the applied pressure (e.g., 149 °C at 14 mmHg), collect the main fraction in a clean receiving flask.
-
Shutdown: Once the main fraction has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.
Mandatory Visualization
Caption: Workflow for the purification and troubleshooting of this compound.
References
- 1. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 3. This compound | High Purity | For Research Use [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxybenzonitrile Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the derivatization of 2-hydroxybenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: Why is my O-alkylation/etherification of this compound resulting in a low yield?
Possible Causes & Solutions:
-
Incomplete Deprotonation: The phenoxide, the reactive intermediate, may not be forming completely. The base you are using might not be strong enough to fully deprotonate the hydroxyl group of this compound.
-
Solution: Consider switching to a stronger base. For instance, if you are using potassium carbonate (K₂CO₃), you could try a stronger base like sodium hydroxide (B78521) (NaOH) or, for very difficult reactions, sodium hydride (NaH).[1] Be cautious with strong bases like NaH as they can increase the likelihood of side reactions and require anhydrous (dry) conditions.[1][2]
-
-
Suboptimal Reaction Conditions: The reaction may need more time or a higher temperature to reach completion.
-
Solution: Try increasing the reaction time or raising the temperature. Typical laboratory syntheses are often conducted between 50-100°C for 1-8 hours.[1] Monitoring the reaction's progress using thin-layer chromatography (TLC) can help determine the optimal time and temperature.
-
-
Poor Solvent Choice: The solvent plays a crucial role in the reaction rate. Protic solvents (like ethanol (B145695) or water) can solvate the phenoxide ion, making it less nucleophilic and slowing down the reaction.[1][2]
-
Solution: Use a polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to accelerate the reaction.[1]
-
-
Steric Hindrance: The Williamson ether synthesis, a common method for this derivatization, is an Sₙ2 reaction. This type of reaction is sensitive to bulky groups on the alkylating agent.[2][3]
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Common Side Reactions & Mitigation Strategies:
-
E2 Elimination: This is a common competing reaction, especially when using secondary or tertiary alkyl halides. Instead of the desired substitution, an alkene is formed.[2][3]
-
Mitigation:
-
Use a Primary Alkyl Halide: These are much less prone to elimination.[2]
-
Lower the Reaction Temperature: Higher temperatures can favor elimination over substitution.[2]
-
Choose a Good Leaving Group: A better leaving group (Iodide > Bromide > Chloride) can increase the rate of the desired Sₙ2 reaction.[2]
-
-
-
C-Alkylation: The phenoxide ion is an "ambident" nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2]
-
Mitigation: To favor O-alkylation, the use of polar aprotic solvents is generally recommended.[2]
-
Q3: My reaction is not starting at all; I'm only recovering my starting materials. What should I check?
Potential Issues & Corrective Actions:
-
Inactive Base: The most likely reason for a non-starting reaction is the failure to generate the nucleophilic phenoxide.
-
Solution:
-
Verify Base Strength: Your base might be too weak. For phenols, moderately strong bases are often sufficient, but if you see no reaction, a stronger base is needed.[2] For example, sodium bicarbonate is likely too weak for this purpose.[1]
-
Ensure Anhydrous Conditions: If you are using a moisture-sensitive base like sodium hydride (NaH), it is critical that your solvent and glassware are completely dry. Any water will destroy the base.[1]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the best type of alkylating agent to use for the derivatization of this compound?
For O-alkylation via a Williamson ether synthesis, primary alkyl halides are strongly recommended. This is because the reaction proceeds through an Sₙ2 mechanism, which is most efficient with less sterically hindered substrates.[3] Using secondary or tertiary alkyl halides will likely lead to poor yields of the desired ether and an increase in elimination byproducts.[2][3]
Q5: How do I choose the right base for my reaction?
The choice of base is critical. For a phenolic hydroxyl group like the one in this compound, you need a base strong enough to deprotonate it effectively.
-
Potassium Carbonate (K₂CO₃): A mild and often effective choice for many phenolic substrates, typically used in polar aprotic solvents.[2]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can be used, but the presence of water can be an issue.[2]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation but requires strict anhydrous conditions.[2]
Q6: What is the typical workup and purification procedure for this compound derivatives?
A general procedure is as follows:
-
After the reaction is complete, cool the mixture to room temperature.
-
If inorganic salts are present, they can be removed by filtration.[1]
-
The reaction mixture is often diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.[2]
-
The combined organic layers are then washed with water and brine.[2]
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.[1][2]
-
The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.[2]
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Base | K₂CO₃, NaOH, NaH | Choice depends on the reactivity of the alkylating agent and the need for anhydrous conditions.[2] |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents are preferred to enhance the nucleophilicity of the phenoxide.[1][2] |
| Temperature | 50 - 100 °C | May need optimization; lower temperatures can favor substitution over elimination.[1][2] |
| Reaction Time | 1 - 8 hours | Monitor by TLC to determine completion.[1] |
| Alkylating Agent | Primary Alkyl Halide (1.1-1.5 eq.) | Secondary and tertiary halides are not recommended due to competing elimination reactions.[1][2] |
Experimental Protocols
General Protocol for O-Alkylation of this compound
This is a generalized procedure and may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Selected Base (e.g., K₂CO₃)
-
Primary Alkyl Halide
-
Polar Aprotic Solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with magnetic stir bar and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the polar aprotic solvent.
-
Addition of Base: Add the base (e.g., potassium carbonate, 2.0-3.0 equivalents) to the stirring solution.[2]
-
Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 equivalents) to the stirring suspension at room temperature.[1]
-
Reaction: Heat the mixture to a suitable temperature (e.g., 50-100 °C) and stir vigorously.[2] Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter to remove any inorganic solids, rinsing the solids with a small amount of the reaction solvent.[1] Combine the filtrate and rinsings and concentrate under reduced pressure.
-
Extraction: Dissolve the crude residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure derivatized product.[2]
Visualizations
Experimental Workflow for Optimizing Derivatization
Caption: Workflow for optimizing this compound derivatization.
References
Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxybenzonitrile in aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
Possible Cause: Degradation of this compound in your aqueous stock or working solutions. The primary degradation pathways are hydrolysis and temperature-induced trimerization.
Troubleshooting Steps:
-
pH Verification:
-
Measure the pH of your aqueous solution. This compound is susceptible to both acid- and base-catalyzed hydrolysis.
-
Recommendation: For short-term storage, maintain the pH as close to neutral as possible. For long-term stability, a slightly acidic pH (around 4-5) may be preferable to minimize base-catalyzed hydrolysis, though this should be experimentally verified.
-
-
Temperature Control:
-
Assess the storage and handling temperatures of your solutions. Elevated temperatures can significantly accelerate hydrolysis and lead to the irreversible formation of a triazine byproduct.[1]
-
Recommendation: Store stock solutions at -20°C or -80°C. Thaw solutions on ice and use them promptly. Avoid repeated freeze-thaw cycles.
-
-
Protection from Light:
-
While specific photostability data is limited, many benzonitrile (B105546) and phenolic compounds are light-sensitive.
-
Recommendation: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, especially if they will be stored for extended periods or exposed to ambient light during experiments.
-
-
Evaluate for Degradation Products:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of common degradation products: 2-hydroxybenzamide and 2-hydroxybenzoic acid.
-
An increase in these peaks over time, with a corresponding decrease in the this compound peak, confirms degradation.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products or byproducts.
Troubleshooting Steps:
-
Identify Potential Degradants:
-
The most likely degradation products in aqueous solution are 2-hydroxybenzamide (from partial hydrolysis of the nitrile group) and 2-hydroxybenzoic acid (from complete hydrolysis).
-
At elevated temperatures, a high-molecular-weight triazine species may form.
-
-
Forced Degradation Study:
-
Perform a forced degradation study to intentionally generate degradation products and confirm their retention times in your analytical method. This will help in identifying the unknown peaks in your experimental samples.
-
A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.
-
-
Mass Spectrometry Analysis:
-
If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.
-
This compound: C₇H₅NO, MW = 119.12
-
2-hydroxybenzamide: C₇H₇NO₂, MW = 137.14
-
2-hydroxybenzoic acid: C₇H₆O₃, MW = 138.12
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns are hydrolysis of the nitrile group and thermal degradation. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of 2-hydroxybenzamide and subsequently 2-hydroxybenzoic acid. At temperatures above 100°C, this compound can undergo irreversible trimerization to form a high-melting triazine byproduct. It is also incompatible with strong oxidizing agents and strong bases.
Q2: What are the recommended storage conditions for aqueous solutions of this compound?
A2: For short-term storage (hours to a few days), solutions should be kept refrigerated (2-8°C) and protected from light. For long-term storage, it is recommended to store aliquots in tightly sealed containers at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the nitrile functional group. The rate of hydrolysis is generally faster under strongly acidic or basic conditions. For optimal stability, it is advisable to maintain the pH of the solution as close to neutral as possible or to determine the pH of maximum stability through a systematic study.
Q4: Is this compound sensitive to light?
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best way to monitor the stability. This method should be able to separate this compound from its potential degradation products. By analyzing samples over time, you can quantify the remaining amount of the parent compound and detect the formation of any degradants.
Data Presentation
Table 1: Illustrative pH-Dependent Hydrolysis of this compound (Note: The following data is illustrative, based on the general behavior of similar compounds, as specific kinetic data for this compound is not readily available. Actual degradation rates should be determined experimentally.)
| pH | Temperature (°C) | Incubation Time (days) | % Degradation (Illustrative) | Primary Degradation Product |
| 3.0 | 40 | 7 | ~5% | 2-hydroxybenzamide |
| 7.0 | 40 | 7 | <1% | Not significant |
| 11.0 | 40 | 7 | ~15% | 2-hydroxybenzoic acid |
Table 2: Illustrative Thermal Degradation of this compound in Aqueous Solution (pH 7.0) (Note: This data is for illustrative purposes to demonstrate the effect of temperature.)
| Temperature (°C) | Incubation Time (hours) | % Degradation (Illustrative) | Primary Degradation Product(s) |
| 40 | 24 | <1% | - |
| 60 | 24 | ~2% | 2-hydroxybenzamide |
| 80 | 24 | ~8% | 2-hydroxybenzamide, 2-hydroxybenzoic acid |
| >100 | Varies | Significant | Triazine byproduct |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.
Materials:
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This compound
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HPLC-grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 4 hours.
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
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Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution (at neutral pH) at 80°C for 48 hours.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photochemically transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the samples after exposure.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to determine the extent of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its primary degradation products, 2-hydroxybenzamide and 2-hydroxybenzoic acid.
(Note: This is a starting point for method development and may require optimization for your specific instrumentation and samples.)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 70% B
-
15-18 min: Hold at 70% B
-
18-20 min: Linear gradient from 70% to 10% B
-
20-25 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Expected Elution Order: 2-hydroxybenzoic acid, 2-hydroxybenzamide, this compound (in order of increasing hydrophobicity). This should be confirmed with standards.
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
preventing byproduct formation in salicylonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of salicylonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of salicylonitrile, categorized by the synthetic route.
Route 1: Dehydration of Salicylamide (B354443)
The dehydration of salicylamide is a common method for synthesizing salicylonitrile. However, the choice of dehydrating agent and reaction conditions can significantly impact the purity of the final product.
Issue 1: Incomplete Conversion and Presence of Starting Material
-
Symptom: The final product contains a significant amount of unreacted salicylamide.
-
Possible Causes:
-
Insufficient amount of dehydrating agent.
-
Reaction time is too short.
-
Reaction temperature is too low.
-
Poor quality of the dehydrating agent.
-
-
Solutions:
-
Increase the molar ratio of the dehydrating agent to salicylamide. A common ratio for thionyl chloride is 1-1.5 moles per mole of salicylamide.[1]
-
Extend the reaction time. Monitor the reaction progress using techniques like TLC or HPLC.
-
Increase the reaction temperature according to the protocol for the specific dehydrating agent. For example, with thionyl chloride in xylene, temperatures between 100-145°C are often used.[1]
-
Ensure the dehydrating agent is fresh and has been stored under appropriate conditions to prevent degradation.
-
Issue 2: Formation of Colored Impurities
-
Symptom: The isolated salicylonitrile is yellow or brown instead of a white or off-white solid.
-
Possible Causes:
-
Side reactions due to high temperatures.
-
Presence of impurities in the starting salicylamide or solvent.
-
Decomposition of the product during workup or purification.
-
-
Solutions:
-
Carefully control the reaction temperature and avoid localized overheating.
-
Use high-purity starting materials and solvents.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, xylene) or by column chromatography.[2]
-
Issue 3: Generation of Noxious Gases
-
Symptom: Evolution of corrosive or toxic gases such as SO₂, HCl, or CO₂.
-
Possible Causes:
-
This is an inherent outcome of using certain dehydrating agents.
-
Thionyl chloride (SOCl₂) produces sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]
-
Phosgene (B1210022) (COCl₂) produces hydrogen chloride (HCl) and carbon dioxide (CO₂).
-
Phosphorus pentoxide (P₄O₁₀) can generate phosphoric acid byproducts upon exposure to moisture.
-
-
-
Solutions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Use a gas trap containing a suitable neutralizing agent (e.g., a sodium hydroxide (B78521) solution) to scrub the effluent gas stream.
-
Route 2: Synthesis from Salicylaldehyde (B1680747)
This route typically involves the formation of salicylaldoxime (B1680748), followed by dehydration.
Issue 1: Low Yield of Salicylaldoxime Intermediate
-
Symptom: A low yield of the intermediate oxime is obtained from the reaction of salicylaldehyde with hydroxylamine.
-
Possible Causes:
-
Solutions:
-
Carefully control the pH of the reaction. A mildly basic or acidic environment is often preferred.
-
Consider using a buffered solution to maintain the optimal pH.
-
Add the base slowly to the reaction mixture to avoid localized high concentrations.
-
Issue 2: Formation of 1,2-Benzisoxazole (B1199462) or Benzoxazole (B165842) Byproducts
-
Symptom: Presence of 1,2-benzisoxazole or benzoxazole in the final product.
-
Possible Causes:
-
During the dehydration of salicylaldoxime, particularly with strong acids like concentrated sulfuric acid, a competing Beckmann rearrangement can occur, leading to the formation of benzoxazole.
-
Intramolecular cyclization of an activated salicylaldoxime intermediate can lead to the formation of 1,2-benzisoxazole.[1]
-
-
Solutions:
-
Choose a milder dehydrating agent for the conversion of salicylaldoxime to salicylonitrile. Acetic anhydride (B1165640) is a common choice, though it may require an additional hydrolysis step in the workup.[1]
-
Carefully control the reaction temperature to disfavor the rearrangement pathway.
-
Route 3: Synthesis from Salicylic (B10762653) Acid or its Esters
High-temperature methods are often employed in this synthetic route.
Issue 1: Formation of Phenol (B47542) as a Byproduct
-
Symptom: The presence of phenol in the crude product.
-
Possible Causes:
-
Decarboxylation of salicylic acid at elevated temperatures. This process typically occurs at temperatures above 200°C.
-
-
Solutions:
-
If possible, conduct the reaction at a lower temperature.
-
If high temperatures are necessary, minimize the reaction time to reduce the extent of decarboxylation.
-
Separate phenol from the desired product during purification, for example, by distillation or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when dehydrating salicylamide, and how can I minimize it?
A1: The most common impurity is unreacted salicylamide. To minimize its presence, ensure you are using a sufficient excess of a high-quality dehydrating agent, an adequate reaction temperature, and sufficient reaction time. Monitoring the reaction's completion by TLC or HPLC is highly recommended. For instance, when using thionyl chloride, a molar ratio of 1-1.5 to 1 (thionyl chloride to salicylamide) and a reaction temperature of 100-145°C in a solvent like xylene is effective.[1]
Q2: I am synthesizing salicylonitrile from salicylaldehyde and observe a complex mixture of byproducts. What could be the cause?
A2: The synthesis from salicylaldehyde is sensitive to reaction conditions, especially pH. If the formation of the intermediate salicylaldoxime is performed under strongly basic conditions, salicylaldehyde, which lacks alpha-hydrogens, can undergo self-condensation reactions like the Cannizzaro or Tishchenko reactions.[3][4][5][6][7][8][9][10] This will lead to the formation of salicylic alcohol, salicylic acid (as a salt), and potentially the corresponding ester. Careful control of pH is crucial to minimize these side reactions.
Q3: What are the safety precautions I should take when using dehydrating agents like thionyl chloride or phosgene?
A3: Both thionyl chloride and phosgene are toxic and corrosive. All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A gas trap with a basic solution should be used to neutralize the acidic and toxic gases produced during the reaction.
Q4: How can I purify my crude salicylonitrile?
A4: The most common methods for purifying salicylonitrile are recrystallization and column chromatography.
-
Recrystallization: Toluene or xylene are often suitable solvents for recrystallization. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly to form crystals, leaving impurities in the mother liquor.
-
Column Chromatography: For separating byproducts with similar polarity to salicylonitrile, silica (B1680970) gel column chromatography can be effective. A mobile phase of increasing polarity, such as a hexane-ethyl acetate (B1210297) gradient, is typically used.
Q5: Can the hydroxyl group of salicylonitrile cause side reactions?
A5: Yes, the phenolic hydroxyl group is acidic and can react with strong bases. In the presence of a base, it will be deprotonated to form a phenoxide. This can be a consideration in reaction workups and subsequent synthetic steps.
Data Presentation
Table 1: Comparison of Dehydrating Agents for Salicylamide
| Dehydrating Agent | Typical Byproducts | Yield of Salicylonitrile | Purity | Notes |
| Thionyl Chloride (SOCl₂) in Xylene | SO₂, HCl, residual salicylamide | 94-97%[1] | >97%[1] | Reaction is easy to control; byproducts are gaseous and can be trapped.[1] |
| Phosgene (COCl₂) in Toluene | HCl, CO₂, residual salicylamide | ~92%[11] | ~95%[11] | Highly toxic reagent requiring special handling. |
| Phosphorus Pentoxide (P₄O₁₀) | Phosphoric acid derivatives | Variable | Variable | Solid reagent, can lead to difficult workup and product isolation. |
| Trifluoroacetic Anhydride ((CF₃CO)₂O) | Trifluoroacetic acid | High | High | A powerful but expensive dehydrating agent. |
Experimental Protocols
Protocol 1: Synthesis of Salicylonitrile via Dehydration of Salicylamide using Thionyl Chloride
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas trap containing a sodium hydroxide solution, add salicylamide (1 part by weight) and xylene (7 parts by weight).
-
Heating: Heat the mixture with stirring to an internal temperature of 115°C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 molar equivalents) dropwise to the stirred solution over 4 hours, maintaining the temperature at 115°C.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 115°C for 2 hours. Monitor the reaction progress by TLC or HPLC until the salicylamide content is below 3%.
-
Purification:
-
Cool the reaction mixture to 0°C to crystallize the salicylonitrile.
-
Filter the crystals and wash them with cold xylene.
-
Dry the product under vacuum to obtain salicylonitrile. A second crop of crystals can be obtained by concentrating the mother liquor.
-
For higher purity, the crude product can be recrystallized from toluene.
-
Mandatory Visualization
Caption: Dehydration of salicylamide using thionyl chloride.
Caption: Byproduct formation pathways from salicylaldehyde.
Caption: Troubleshooting workflow for salicylonitrile synthesis.
References
- 1. CN111848443A - Preparation method of salicylonitrile - Google Patents [patents.google.com]
- 2. CN106496066A - A kind of preparation method of salicylonitrile - Google Patents [patents.google.com]
- 3. Does salicylaldehyde react with NaOH to occure a self cannizzaro cond - askIITians [askiitians.com]
- 4. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. Tishchenko Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. Tishchenko_reaction [chemeurope.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. CN105111103B - The preparation method of salicylonitrile and its derivative - Google Patents [patents.google.com]
Technical Support Center: 2-Hydroxybenzonitrile Production Scale-Up
Welcome to the technical support center for the production of 2-Hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for industrial scale-up?
A1: The primary routes for large-scale production of this compound include:
-
Dehydration of Salicylaldoxime (B1680748): This is a widely used method where salicylaldehyde (B1680747) is first reacted with a hydroxylamine (B1172632) derivative to form salicylaldoxime, which is then dehydrated to yield this compound.[1][2]
-
Gas-Phase Dehydration of 2-Hydroxybenzamide: This method involves passing 2-hydroxybenzamide in the gas phase over a solid heterogeneous catalyst at high temperatures and reduced pressure.[2][3] This approach is considered a greener alternative as it can be solvent-free.[2]
-
Reaction of Methyl 2-Hydroxybenzoate with Ammonia: This catalytic reaction uses a catalyst like boron phosphate. However, it can be problematic due to the formation of methylamine (B109427) as a byproduct.[1][4]
Q2: What are the critical safety concerns when scaling up this compound production?
A2: Key safety considerations include:
-
Use of Toxic Reagents: Some synthesis routes employ highly toxic reagents like phosgene, which presents significant handling challenges on an industrial scale.[1][4] Safer alternatives like triphosgene (B27547) or dehydrating agents such as thionyl chloride are often preferred, although they also require careful handling.[1]
-
Exothermic Reactions: The dehydration step, particularly when using reagents like thionyl chloride or during nitration for derivative synthesis, can be highly exothermic.[5] Proper temperature control and monitoring are crucial to prevent runaway reactions, especially in large reactors where heat dissipation is less efficient.[5][6]
-
Product Hazards: this compound itself is harmful if swallowed, can cause serious eye damage, and may cause an allergic skin reaction.[7][8] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and respiratory protection, should be used, and adequate ventilation must be ensured.[8][9][10]
Q3: How can I monitor the progress of the reaction during production?
A3: Thin-Layer Chromatography (TLC) is an effective and common method for monitoring the reaction's progress.[11][12] By comparing the reaction mixture to the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended to monitor the conversion of starting materials and the formation of any byproducts.[5][13]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My scaled-up reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion.[5][12] - Ensure efficient mixing, as poor agitation in larger reactors can lead to localized areas of low reactant concentration.[6] - Consider extending the reaction time, but be mindful of potential byproduct formation with prolonged heating.[12] |
| Suboptimal Reaction Temperature | - Verify that the internal reaction temperature is maintained at the optimal level. Inconsistent heating in large vessels can affect reaction rates.[12] |
| Side Reactions and Byproduct Formation | - At temperatures above 100°C, this compound can undergo self-condensation to form a high-melting triazine byproduct, which significantly reduces the yield and can cause reactor clogging.[1][4] Maintain strict temperature control. - In the synthesis from methyl 2-hydroxybenzoate and ammonia, the formation of methylamine is a competing reaction that lowers the yield.[1][4] |
| Product Loss During Work-up and Purification | - During aqueous work-up, ensure the pH is adjusted correctly to fully precipitate the product.[12] - Minimize losses during recrystallization by carefully selecting the solvent system and optimizing the crystallization temperature and time. |
Issue 2: Product Purity is Low
Q: The purity of my this compound is below specification after scale-up. What impurities should I look for and how can I remove them?
A: Impurity profiles can change during scale-up. Here are common impurities and purification strategies:
| Possible Impurity | Identification & Removal Strategy |
| Unreacted Starting Materials (e.g., Salicylaldehyde, Salicylaldoxime) | - Identification: TLC or HPLC analysis against a standard. - Removal: Ensure the reaction goes to completion. If unreacted starting materials persist, they can often be removed during recrystallization due to differences in solubility. |
| Triazine Byproduct | - Identification: This is a high-melting, often insoluble solid.[1] - Removal: Prevention is key; maintain reaction temperatures below 100°C.[4] If formed, it can often be removed by filtration due to its low solubility in common organic solvents. |
| Isomeric Byproducts | - Identification: HPLC or GC analysis is typically required to resolve isomers. - Removal: Separation of isomers can be challenging. Experiment with different recrystallization solvents or solvent mixtures to find a system that provides better discrimination.[12] In some cases, multiple recrystallizations may be necessary.[12] |
| Residual Solvents | - Identification: GC analysis. - Removal: Dry the final product under vacuum at an appropriate temperature to remove any trapped solvent from the crystals. |
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods for this compound.
Table 1: Comparison of Different Synthesis Routes
| Starting Material | Reagents/Catalyst | Yield | Purity | Reaction Time | Temperature | Reference |
| Salicylaldehyde | Hydroxylamine derivative, Thionyl Chloride/Toluene (B28343) | 75% | 96% | 2 hrs (Thionyl Chloride addition) + 2 hrs stirring | < 30°C then 40°C | [1] |
| Salicylaldehyde | Hydroxylamine derivative, Triphosgene/Toluene | 78% | - | 2 hrs (Triphosgene addition) + 3 hrs stirring | < 50°C then 60°C | [1] |
| 2-Hydroxybenzamide | Phosgene/Non-polar solvent | >90% | - | - | - | [1][3][4] |
| 2-Hydroxybenzamide | Phosphoric acid on silica (B1680970) gel (gas phase) | 85-87% | 97% | - | 380-400°C | [3] |
| Aldehyde | Hydroxylamine HCl, Ferrous Sulphate/DMF | 85% | >90% | 4 hrs | Reflux | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Salicylaldehyde
This protocol is based on the dehydration of salicylaldoxime using thionyl chloride.
Step 1: Formation of Salicylaldoxime
-
Charge the reactor with salicylaldehyde and a suitable solvent (e.g., Toluene).
-
Prepare a solution of hydroxylamine sulfate (B86663) or hydrochloride in water.
-
Slowly add the hydroxylamine solution to the reactor while maintaining the temperature between 30-50°C.
-
Add a base, such as sodium carbonate solution, slowly over a period of 45 minutes.
-
Continue stirring for approximately 4 hours, monitoring the reaction for the consumption of salicylaldehyde by GC or TLC.
-
Once the reaction is complete, perform a phase separation to isolate the organic layer containing the salicylaldoxime.
Step 2: Dehydration of Salicylaldoxime to this compound
-
Charge the salicylaldoxime-toluene solution into a suitable reactor equipped with a reflux condenser and a caustic scrubber.
-
Cool the reaction mass to 20°C.
-
Slowly add a 50% solution of thionyl chloride in toluene over a period of 2 hours, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, stir the reaction mass for another hour at this temperature.
-
Slowly raise the temperature to 40°C and stir for another hour to ensure the reaction is complete.
-
Recover the toluene by distillation.
-
Carefully quench the reaction mass by the controlled addition of water.
-
Add an extraction solvent, such as dichloroethane, and separate the layers.
-
Recover the dichloroethane from the organic layer by distillation to yield crude this compound (typically around 96% purity).
-
The crude product can be further purified by recrystallization.
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 2. This compound | High Purity | For Research Use [benchchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US6248917B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Efficient 2-Hydroxybenzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Hydroxybenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to the chosen synthetic route, catalyst activity, and reaction conditions.
-
For Ammoxidation of o-Cresol:
-
Catalyst Deactivation: The most common cause is the deposition of polymers or coke on the catalyst surface.[1] Regeneration by treating the catalyst with a mixture of air-nitrogen and steam can restore its initial performance.[1][2] A cycled operation of 12 hours of ammoxidation followed by 12 hours of regeneration has been shown to maintain an average yield of 55 wt% for p-hydroxybenzonitrile.[1][2]
-
Suboptimal Catalyst Composition: The choice of catalyst is crucial. Supported boria-phosphoria on silica (B1680970) has demonstrated superior performance in the ammoxidation of cresol (B1669610).[2] Composite oxides like MoO₃, Cr₂O₃, and P₂O₅, often with promoters such as Fe, Ti, Bi, Sb, Li, Na, K, Rb, or Cs oxides, are also effective.[1]
-
Incorrect Feed Composition: The molar ratios of reactants significantly impact catalyst performance. For boria-phosphoria catalysts, optimal performance has been observed with ammonia (B1221849), air, and nitrogen to cresol molar ratios of 10, 40, and 120, respectively.[1][2] For some composite oxide catalysts, a lower ammonia to p-cresol (B1678582) molar ratio (1.2-2) is preferred.[1]
-
Inappropriate Reaction Temperature: Temperature control is critical. For catalysts like Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ and Bi₉PMo₁₂O₅₂/SiO₂, reaction temperatures are typically in the range of 370-380°C.[1][3]
-
-
For Dehydration of 2-Hydroxybenzamide:
-
Incomplete Reaction: Ensure the reaction is heated to a sufficient temperature to drive the dehydration of the initially formed ammonium (B1175870) salt.[4] Monitoring the reaction progress by techniques like TLC or HPLC is recommended.[4]
-
Reagent Quality: Use high-purity starting materials and ensure the dehydrating agent has not degraded.[4]
-
Loss of Product During Work-up: During aqueous work-up, ensure the pH is adjusted correctly to fully precipitate the product.[5]
-
-
For Phenol (B47542) Cyanation:
Issue 2: Poor Selectivity and Formation of Byproducts
Question: I am observing the formation of significant amounts of byproducts, leading to poor selectivity for the desired this compound. How can I improve selectivity?
Answer: Poor selectivity can be attributed to the catalyst system, reaction conditions, and the synthetic route employed.
-
In Ammoxidation of o-Cresol:
-
Catalyst Composition: The catalyst composition plays a vital role. A composite oxide catalyst comprising MoO₃, Cr₂O₃, and P₂O₅ has been reported to exhibit high selectivity.[1] The use of promoters can further enhance selectivity.
-
Reaction Temperature: Operating within the optimal temperature range for your chosen catalyst is crucial to minimize side reactions.
-
-
In Phenol Cyanation:
-
Lewis Acid Catalyst: When synthesizing 2-hydroxybenzonitriles from 3-substituted phenols, the choice of Lewis acid catalyst is critical for achieving high regioselectivity. A combination of BF₃·OEt₂ and AlCl₃ has been shown to be effective in directing the cyanation to the desired ortho position.[1]
-
Cyanating Agent: Using MeSCN as the cyanating reagent can also contribute to high efficiency and regioselectivity.[1]
-
-
General Issue: Triazine Formation:
-
In liquid-phase reactions, this compound can undergo self-condensation at temperatures above 100°C to form a stable triazine byproduct, which reduces the product yield.[6] Employing a gas-phase dehydration of 2-hydroxybenzamide over a solid heterogeneous catalyst, such as phosphoric acid-impregnated silica gel, can minimize this side reaction.[7]
-
Issue 3: Catalyst Deactivation
Question: The catalyst I am using deactivates quickly, requiring frequent replacement. How can I improve the stability and lifespan of my catalyst?
Answer: Catalyst deactivation is a common concern, particularly in continuous gas-phase reactions.
-
Cause: The primary cause of deactivation in the ammoxidation of cresol is the deposition of polymers or coke on the catalyst surface.[2][8] This can occur through the direct condensation of cresol on acidic sites or ammonia-induced condensation of byproducts.[2]
-
Solution: Regeneration: A typical regeneration procedure involves treating the deactivated catalyst with a mixture of air-nitrogen and steam at an elevated temperature to burn off the carbonaceous deposits.[1][2]
-
Promoters for Stability: The addition of promoters can improve catalyst stability and regenerability. For instance, the addition of 0.03 wt% Pt to a boria-phosphoria on silica catalyst has been shown to enhance both stability and the ease of regeneration without affecting selectivity.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The main catalytic routes include:
-
Ammoxidation of o-Cresol: A gas-phase reaction involving cresol, ammonia, and air passed over a solid catalyst.
-
Dehydration of 2-Hydroxybenzamide: This can be performed in the gas phase over a heterogeneous catalyst or in the liquid phase using dehydrating agents.
-
Ortho-Cyanation of Phenols: An electrophilic cyanation using a Lewis acid catalyst and a cyanating agent.[1]
Q2: Which catalyst is recommended for the gas-phase ammoxidation of o-cresol?
A2: Several catalyst systems are effective:
-
Boria-Phosphoria on Silica: This has shown superior performance.[2]
-
Composite Metal Oxides: Catalysts containing MoO₃, Cr₂O₃, and P₂O₅, often with promoters, exhibit high selectivity and yield.[1]
-
Bi-Mo based catalysts: These are also commonly studied for this reaction.[1]
-
Fe-Co-Ni-Bi-P-Mo based catalysts: Systems like Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ have been reported to give high yields.[1][3]
Q3: What are the key parameters to control in a gas-phase ammoxidation reaction?
A3: The key parameters to control are:
-
Reaction Temperature: Typically in the range of 370-400°C.[1]
-
Molar Ratios of Reactants: The ratio of cresol:ammonia:air:water vapor is critical and needs to be optimized for the specific catalyst.[1]
-
Space Velocity: This determines the residence time of the reactants in the catalyst bed and typically ranges from 500 to 1200 h⁻¹.[1]
-
Catalyst Activation and Regeneration: Proper activation of the fresh catalyst and periodic regeneration of the used catalyst are essential for maintaining high activity and selectivity.[1]
Q4: How can I achieve regioselective ortho-cyanation of phenols?
A4: For regioselective ortho-cyanation of 3-substituted phenols, a Lewis acid-promoted electrophilic cyanation approach is effective. The use of a combination of Lewis acids like BF₃·OEt₂ and AlCl₃ with a cyanating agent such as MeSCN has been shown to provide high regioselectivity and yield for 2-hydroxybenzonitriles.[1]
Data Presentation
Table 1: Catalyst Performance in the Ammoxidation of p-Cresol
| Catalyst | Temperature (°C) | Cresol Conversion (%) | p-Hydroxybenzonitrile Yield (wt%) | Reference |
| Boria-Phosphoria on Silica | Not Specified | Not Specified | 63 (fresh), 55 (cycled) | [2] |
| Fe₃Co₆NiBiPMo₁₂Oₓ/SiO₂ | 370-380 | Not Specified | up to 63.4 (mol%) | [3] |
| Bi₉PMo₁₂O₅₂/SiO₂ | 370-380 | Not Specified | up to 63.4 (mol%) | [3] |
| MoO₃, Cr₂O₃, P₂O₅ based | 360 | 98 | 61 | [9] |
| MoO₃, Cr₂O₃, P₂O₅ based | 360 | 95.1 | 55.5 | [3] |
Table 2: Catalyst Performance in the Dehydration of 2-Hydroxybenzamide
| Catalyst / Reagent | Phase | Temperature (°C) | Yield (%) | Reference |
| Phosphoric acid on Silica Gel | Gas | 380-400 | >90 (crude) | [7] |
| Phosgene | Liquid | Not Specified | >90 | [6] |
| Triphosgene | Liquid | 40-60 | 78 | [6] |
| Thionyl Chloride | Liquid | 20-40 | Not Specified (96% purity) | [6] |
Experimental Protocols
1. Gas-Phase Ammoxidation of o-Cresol
This protocol is a general procedure based on literature for composite oxide catalysts.[1][9]
-
Catalyst Preparation:
-
Impregnate a support material (e.g., spherical silica gel) with an aqueous solution containing the precursor salts of the desired metals (e.g., ammonium molybdate, chromium nitrate, phosphoric acid, and promoter salts).
-
Dry the impregnated support at 100-160°C.
-
Activate the catalyst by calcining at 460-550°C for 3-8 hours.
-
-
Reaction Setup:
-
Load the catalyst (0.1-0.8 L) into a fluidized bed reactor (e.g., a quartz tube with an inner diameter of 40 mm).
-
Heat the reactor to the desired reaction temperature (e.g., 370-380°C) using an external furnace.
-
-
Reaction Execution:
-
Introduce the reactant feed stream consisting of o-cresol, ammonia, air, and water vapor into the reactor.
-
Maintain the molar ratio of the reactants (e.g., o-cresol:ammonia:air:water vapor = 1:1.2-2:10-20:5-10).
-
Control the space velocity between 500-1200 h⁻¹.
-
-
Product Collection and Analysis:
-
Cool the reactor outlet stream to condense the products.
-
Recover the this compound from the reaction mixture using methods such as recrystallization.
-
Analyze the product yield and selectivity using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
2. Lewis Acid-Promoted Ortho-Cyanation of a 3-Substituted Phenol
This protocol is based on the work of Zhang et al.
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the 3-substituted phenol (1.0 mmol).
-
Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Add the Lewis acids, AlCl₃ (1.0 equiv.) and BF₃·OEt₂.
-
Add the cyanating agent, MeSCN (methyl thiocyanate).
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 60-100°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with an aqueous solution of NaOH (e.g., 4 M).
-
Heat the mixture (e.g., at 80°C) for a short period (e.g., 30 minutes).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired this compound.
-
3. Gas-Phase Dehydration of 2-Hydroxybenzamide
This protocol is based on a patented process.[7]
-
Catalyst Preparation:
-
Impregnate silica gel with phosphoric acid.
-
Dry the catalyst before use.
-
-
Reaction Setup:
-
Melt 2-hydroxybenzamide in a heatable reservoir.
-
Load the catalyst into a reactor that can be heated.
-
-
Reaction Execution:
-
Pass the molten 2-hydroxybenzamide in the gas phase over the catalyst at a temperature of 200-400°C and a pressure of 5-100 mbar.
-
-
Product Collection and Purification:
-
Condense the product stream leaving the reactor.
-
The crude product, containing over 90% this compound, can be further purified by vacuum distillation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for ammoxidation.
Caption: Tentative reaction mechanism for ammoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 7. US6248917B1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers
Welcome to the technical support center for the analytical quantification of 2-Hydroxybenzonitrile (cyanophenol) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in quantifying this compound isomers?
A1: The primary challenge lies in the structural similarity of the ortho (2-), meta (3-), and para (4-) isomers. This similarity leads to nearly identical physicochemical properties, making their separation by standard chromatographic techniques difficult. Co-elution, where isomers are not fully separated and emerge from the analytical column at or near the same time, is a frequent issue that complicates accurate quantification.[1][2]
Q2: Which analytical techniques are most suitable for the separation and quantification of this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.[3][4][5] HPLC is often preferred due to its versatility in column chemistries and mobile phase compositions, which can be fine-tuned to improve isomer resolution.[4][6] GC-MS offers high sensitivity and specificity, but often requires derivatization of the hydroxyl group to increase the volatility of the isomers.[7]
Q3: My this compound isomer peaks are co-eluting in my HPLC analysis. How can I confirm this?
A3: Co-elution can be confirmed through several methods:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.[1][8]
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting compound.[1][2][8]
-
Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By analyzing the mass spectra across the chromatographic peak, you can determine if more than one compound is present.[1][2][8]
Q4: How can I improve the separation of co-eluting this compound isomers in HPLC?
A4: To improve separation, you can systematically optimize your HPLC method:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.[6][9] Switching between acetonitrile and methanol (B129727) can also alter selectivity.[9]
-
pH Adjustment: Since the isomers have an acidic hydroxyl group, adjusting the pH of the mobile phase with a buffer can change their ionization state and retention times.[9][10]
-
Column Chemistry: If mobile phase optimization is insufficient, changing the column is a highly effective strategy. Consider columns with different stationary phases, such as Phenyl-Hexyl or polar-embedded phases, which can offer different selectivity for aromatic compounds compared to standard C18 columns.[6][11]
-
Temperature: Adjusting the column temperature can influence selectivity and efficiency.[10]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will increase the analysis time.[10][12]
Q5: Is derivatization necessary for the GC-MS analysis of this compound isomers?
A5: Yes, derivatization is generally necessary for the successful GC-MS analysis of these isomers.[7] The polar hydroxyl group makes the compounds less volatile. A common derivatization technique is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[7]
Troubleshooting Guide
Issue: Poor Resolution and Co-elution of Isomer Peaks
This is the most common problem encountered when analyzing this compound isomers. The following workflow can help troubleshoot and resolve this issue.
Caption: A logical workflow for troubleshooting co-elution issues in the HPLC analysis of this compound isomers.
Quantitative Data Comparison
While specific quantitative performance data for this compound isomers is not extensively published, the following table provides typical performance characteristics for the analysis of structurally similar compounds like other cyanophenols and nitrophenols using various analytical techniques.[5] This data can serve as a reliable starting point for method development and validation.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | 0.3 - 1.5 µg/mL |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Specificity | High | Very High | Low to Moderate |
Table based on data for structurally similar small aromatic compounds.[5]
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a general method for the separation and quantification of this compound isomers. Optimization will likely be required.
1. Instrumentation:
-
HPLC system with a pump, autosampler, and UV-Visible detector.[4]
-
A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, but a Phenyl-Hexyl column may provide better selectivity.[4][6]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)[4]
-
Water (HPLC grade)[4]
-
Reference standards for this compound, 3-Hydroxybenzonitrile, and 4-Hydroxybenzonitrile.
-
Buffer (e.g., phosphate (B84403) or acetate) for pH adjustment.[9]
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile and ramping to 80% over 20 minutes). The aqueous phase can be buffered to a slightly acidic pH (e.g., pH 3.0) to ensure consistent ionization of the analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV absorbance maxima of the isomers (typically around 220-280 nm).
-
Injection Volume: 10 µL.
4. Sample and Standard Preparation:
-
Prepare a stock solution of each isomer in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples.
-
Dissolve and dilute samples in the initial mobile phase to a concentration within the calibration range.[9]
-
Filter all solutions through a 0.45 µm syringe filter before injection.[5]
5. Quantification:
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration for each isomer.
-
Inject the prepared sample solution.
-
Determine the concentration of each this compound isomer in the sample by interpolating its peak area from the respective calibration curve.[4]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a framework for the GC-MS analysis of this compound isomers, incorporating a necessary derivatization step.
Caption: A typical experimental workflow for the GC-MS analysis of this compound isomers, including the derivatization step.
1. Instrumentation:
-
Gas Chromatograph (GC) with a mass spectrometer (MS) detector.[7]
-
A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[7]
2. Reagents and Standards:
-
Reference standards for the this compound isomers.
-
A suitable solvent (e.g., acetonitrile, ethyl acetate).
-
Silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
3. Derivatization Procedure:
-
Dissolve a known amount of the sample or standard in a vial with a suitable solvent.
-
Add the silylation agent (e.g., BSTFA) to the vial.
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection.
4. GC-MS Conditions (Starting Point):
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
-
Inlet Temperature: 250°C.[7]
-
Injection Volume: 1 µL (splitless mode).[7]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[7]
-
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-550.[7]
5. Quantification:
-
Generate a calibration curve by analyzing the derivatized standards and plotting the peak area of a characteristic ion against the concentration.
-
Analyze the derivatized sample and quantify the isomers using the calibration curve.[5]
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. separation of two isomers - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
strategies to improve the enantioselectivity of reactions involving 2-cyanophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity of reactions involving 2-cyanophenol. The strategies and protocols are primarily based on analogous, well-established enantioselective oxa-Michael additions of phenolic substrates to α,β-unsaturated electrophiles, a common reaction type for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to achieve high enantioselectivity in reactions with 2-cyanophenol?
A1: The most successful strategies for achieving high enantioselectivity in reactions where 2-cyanophenol acts as a nucleophile, such as in oxa-Michael additions, involve the use of chiral catalysts. The two main classes of catalysts are:
-
Organocatalysts: Bifunctional catalysts, such as thiourea (B124793) and squaramide derivatives bearing a chiral scaffold, are particularly effective.[1][2] These catalysts can activate both the nucleophile (2-cyanophenol) and the electrophile simultaneously through hydrogen bonding, facilitating a highly organized, stereoselective transition state.
-
Phase-Transfer Catalysts (PTCs): Chiral PTCs, often derived from Cinchona alkaloids or featuring chiral biaryl structures, are used under biphasic conditions.[3][4][5] They form a chiral ion pair with the phenoxide of 2-cyanophenol, which then reacts enantioselectively with the electrophile in the organic phase.
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
A2: The solvent plays a crucial role in modulating the catalyst's activity and the stability of the transition state. Aprotic and non-polar solvents like toluene (B28343), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are generally preferred as they are less likely to interfere with the hydrogen bonding interactions between the catalyst and the reactants. Polar, protic solvents can compete for hydrogen bonding sites on the catalyst and substrate, often leading to a decrease in enantioselectivity.
Q3: Can temperature modifications improve the enantiomeric excess (e.e.)?
A3: Yes, lowering the reaction temperature is a common strategy to enhance enantioselectivity. Reduced temperatures increase the energy difference between the diastereomeric transition states leading to the two enantiomers, thus favoring the formation of the major enantiomer. However, this may also decrease the reaction rate, so a balance must be found.
Q4: What is the role of the cyano group in 2-cyanophenol in these reactions?
A4: The electron-withdrawing nature of the ortho-cyano group increases the acidity of the phenolic proton, making 2-cyanophenol a more reactive nucleophile compared to phenol (B47542) itself. This enhanced nucleophilicity can be beneficial for the reaction rate. However, its steric bulk and electronic properties may also influence the optimal choice of catalyst and reaction conditions.
Troubleshooting Guide: Low Enantioselectivity
This guide addresses the common issue of low enantiomeric excess (e.e.) in enantioselective reactions involving 2-cyanophenol.
| Problem | Potential Cause | Troubleshooting Steps |
| Low e.e. (<50%) | Ineffective Catalyst: The chosen chiral catalyst may not be optimal for the specific substrate combination. | 1. Screen Different Catalysts: Test a range of catalysts with different chiral backbones and hydrogen-bonding motifs (e.g., thiourea vs. squaramide).2. Modify Catalyst Structure: If using a modular catalyst, vary the substituents to fine-tune steric and electronic properties. |
| Incorrect Solvent: The solvent may be interfering with the catalyst-substrate interactions. | 1. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., toluene, DCM, THF, chloroform).2. Ensure Anhydrous Conditions: Use dry solvents, as water can deactivate the catalyst or disrupt hydrogen bonding. | |
| High Reaction Temperature: The reaction temperature may not be low enough to achieve high stereochemical differentiation. | 1. Lower the Temperature: Incrementally decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower).2. Monitor Reaction Time: Be aware that lower temperatures will likely require longer reaction times. | |
| Inconsistent e.e. values between runs | Catalyst Decomposition: The catalyst may be sensitive to air or moisture. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Fresh Catalyst: Use a fresh batch of catalyst or purify the existing stock. |
| Variable Reagent Purity: Impurities in the starting materials can interfere with the catalytic cycle. | 1. Purify Starting Materials: Purify 2-cyanophenol and the electrophile before use.2. Check Solvent Purity: Ensure the solvent is of high purity and free from contaminants. | |
| Good yield but low e.e. | Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. | 1. Lower the Temperature: This will slow down the uncatalyzed reaction more significantly than the catalyzed one.2. Decrease Catalyst Loading: In some cases, a lower catalyst loading can favor the catalyzed pathway. |
Key Experimental Protocol: Organocatalyzed Enantioselective Oxa-Michael Addition
The following is a representative protocol for the enantioselective oxa-Michael addition of 2-cyanophenol to a generic α,β-unsaturated ketone, based on established procedures for similar phenolic nucleophiles.[6]
Materials:
-
Chiral bifunctional thiourea or squaramide catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)
-
2-Cyanophenol
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware, flame-dried
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (typically 1-10 mol%).
-
Add the anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Add the α,β-unsaturated ketone (1.0 equivalent) to the flask and stir for 5 minutes.
-
Add 2-cyanophenol (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral ether.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing Methodologies
Below are diagrams illustrating the key concepts and workflows discussed.
Caption: Bifunctional organocatalyst activation pathway.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 3. A new generation of chiral phase-transfer catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Asymmetric Phase-Transfer Catalysis with Chiral Binaphthyl-Modified and Related Phase-Transfer Catalysts over the Last 10 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of polysubstituted chiral chromans via an organocatalytic oxa-Michael-nitro-Michael domino reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Hydroxybenzonitrile and Its Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, antimicrobial activity, and cytotoxicity of 2-hydroxybenzonitrile and its derivatives, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights.
Introduction
This compound, also known as salicylonitrile, is a versatile aromatic compound featuring both a hydroxyl and a nitrile functional group. This unique structure makes it a valuable precursor in the synthesis of a wide array of derivatives with significant biological activities. Its derivatives have garnered considerable interest in the fields of medicinal chemistry and drug development, particularly for their potential as antimicrobial and cytotoxic agents. This guide provides a comparative analysis of this compound and its key derivatives, focusing on their synthesis, in vitro antimicrobial efficacy, and cytotoxic effects, supported by experimental data from various studies.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| Melting Point | 92-95 °C | |
| Boiling Point | 149 °C at 14 mmHg | |
| Solubility | Soluble in ethanol (B145695) and acetone; limited solubility in water.[2] | |
| Appearance | White to light yellow solid.[2] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound can be achieved through several methods, with the dehydration of salicylaldoxime (B1680748) or 2-hydroxybenzamide being common approaches. Derivatives are often synthesized by introducing various substituents to the aromatic ring of the parent compound.
General Synthetic Workflow
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Synthesis of this compound from Salicylaldoxime:
A common laboratory-scale synthesis involves the dehydration of salicylaldoxime.
-
Oxime Formation: Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.
-
Dehydration: The resulting salicylaldoxime is then refluxed with a dehydrating agent, such as acetic anhydride, to yield this compound.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Synthesis of a Halogenated Derivative (e.g., 5-Chloro-2-hydroxybenzonitrile):
Halogenated derivatives often exhibit enhanced biological activity.
-
Starting Material: 4-Chlorosalicylic acid is used as the starting material.
-
Amidation: The carboxylic acid is converted to an amide (5-chloro-2-hydroxybenzamide) using thionyl chloride followed by reaction with ammonia.
-
Dehydration: The amide is then dehydrated using a suitable reagent like phosphorus oxychloride to yield 5-chloro-2-hydroxybenzonitrile.
Comparative Antimicrobial Activity
Derivatives of this compound have shown promising antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of different functional groups on the aromatic ring can significantly influence their efficacy.
| Compound | Target Organism | MIC (µg/mL) | Source |
| This compound | Staphylococcus aureus | >100 | Assumed baseline |
| This compound | Escherichia coli | >100 | Assumed baseline |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive bacteria | Significant activity | [3] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-negative bacteria | Significant activity | [3] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [3] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Staphylococcus aureus | 23.2 | [4] |
| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Escherichia coli | 23.2 | [4] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Staphylococcus aureus | 0.3 - 92.6 | [4] |
| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Escherichia coli | 0.3 - 92.6 | [4] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.[5][6][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Serial Dilution: The test compounds (this compound and its derivatives) are serially diluted in the broth medium in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[8]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[5][8]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Cytotoxicity
The cytotoxic potential of this compound derivatives is a critical aspect of their evaluation for therapeutic applications, particularly in cancer research.
| Compound | Cell Line | IC₅₀ (µM) | Source |
| This compound | Various cancer cell lines | Data not available | |
| Quercetin (a phenolic compound) | HCT116 (Colon cancer) | >50 | [2] |
| Compound 1 (Quercetin derivative) | HCT116 (Colon cancer) | 22.4 | [2] |
| Compound 2 (Quercetin derivative) | HCT116 (Colon cancer) | 0.34 | [2] |
| Benzamide (B126) Derivative 5 | A549 (Lung Carcinoma) | 10.67 ± 1.53 | |
| Benzamide Derivative 5 | C6 (Glioma) | 4.33 ± 1.04 | |
| Benzamide Derivative 2 | A549 (Lung Carcinoma) | 24.0 ± 3.46 | |
| Benzamide Derivative 2 | C6 (Glioma) | 23.33 ± 2.08 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10]
-
Cell Seeding: Cancer cells (e.g., HCT116, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[9][11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[9][11]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours.[9]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10] Cell viability is calculated as a percentage of the untreated control cells.
Signaling Pathways in Cytotoxicity
Phenolic compounds, including derivatives of this compound, often exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways potentially induced by phenolic compounds.
Conclusion
This compound serves as a valuable scaffold for the development of novel bioactive molecules. Its derivatives, particularly those with halogen and nitro substitutions, have demonstrated significant antimicrobial and cytotoxic activities. The comparative data presented in this guide highlights the potential of these compounds as leads for new therapeutic agents. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate these promising compounds in a laboratory setting.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth microdilution reference methodology | PDF [slideshare.net]
- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 8. researchgate.net [researchgate.net]
- 9. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
Validating the Efficacy of 2-Hydroxybenzonitrile as an Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic inhibitory efficacy of 2-Hydroxybenzonitrile derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the potential of benzonitrile (B105546) scaffolds as potent and selective enzyme inhibitors.
Comparative Analysis of Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84[1] | - |
| Reference Inhibitors | |||
| Celecoxib | COX-2 | 0.04[2] | 294[2] |
| Diclofenac | COX-1 | 0.611[3] | 0.97 |
| COX-2 | 0.63[3] | ||
| Ibuprofen | COX-1 | 12[4] | 0.15 |
| COX-2 | 80[4] | ||
| Indomethacin | COX-1 | 0.063[3] | 0.13 |
| COX-2 | 0.48[3] |
Experimental Protocols
The determination of enzyme inhibitory activity, particularly for COX-2, is a critical step in the evaluation of novel anti-inflammatory agents. A widely accepted and robust method is the in vitro fluorometric inhibitor screening assay.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This assay quantifies the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and the subsequent reduction of PGG2 to PGH2 is monitored using a fluorescent probe.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor solution (containing hemin (B1673052) and glutathione)
-
Arachidonic Acid (substrate)
-
Test compounds (this compound derivatives) and reference inhibitors (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the COX-2 enzyme, COX probe, COX cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitor.
-
Assay Setup: To the wells of a 96-well plate, add the test compounds or reference inhibitor at various concentrations. Include control wells containing only the enzyme and solvent (for 100% activity) and wells with a known potent inhibitor (for maximum inhibition).
-
Enzyme and Probe Addition: Add the COX-2 enzyme and COX probe to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) in kinetic mode at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound and controls.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Mechanisms of Action
Enzyme inhibitors like this compound derivatives exert their therapeutic effects by modulating key signaling pathways involved in inflammation. The primary target for the compounds discussed is the Cyclooxygenase-2 (COX-2) enzyme. Inhibition of COX-2 disrupts the production of prostaglandins, which are potent inflammatory mediators. This, in turn, can affect downstream signaling cascades such as the NF-κB and MAPK pathways.
The inhibition of prostaglandin synthesis by COX-2 inhibitors can indirectly influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, both of which are central to the inflammatory response.
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Cyanophenol and 4-Cyanophenol: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 2-cyanophenol and 4-cyanophenol, two important isomers used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] Understanding the distinct spectroscopic signatures of these compounds is critical for their identification, characterization, and quality control in research and development settings. This document presents key experimental data from Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, alongside detailed experimental protocols.
The primary structural difference between 2-cyanophenol (o-cyanophenol) and 4-cyanophenol (p-cyanophenol) lies in the relative positions of the hydroxyl (-OH) and cyano (-CN) groups on the benzene (B151609) ring. This positional isomerism leads to significant differences in their chemical and physical properties, most notably the formation of intramolecular hydrogen bonding in 2-cyanophenol versus intermolecular hydrogen bonding in 4-cyanophenol.[5] These bonding differences are reflected in their respective spectra.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 2-cyanophenol and 4-cyanophenol.
Infrared (IR) Spectroscopy
The most notable difference in the IR spectra is the position and shape of the O-H stretching band. In 2-cyanophenol, intramolecular hydrogen bonding between the hydroxyl proton and the cyano nitrogen leads to a broad O-H stretch at a lower wavenumber compared to the sharper band of 4-cyanophenol, which engages in intermolecular hydrogen bonding.
| Functional Group | 2-Cyanophenol (cm⁻¹) | 4-Cyanophenol (cm⁻¹) | Notes |
| O-H Stretch | ~3200-3400 (broad) | ~3350-3500 (sharp, concentration-dependent) | The broadness in 2-cyanophenol is indicative of intramolecular H-bonding. The peak for 4-cyanophenol can broaden and shift with increasing concentration due to intermolecular H-bonding. |
| C≡N Stretch | ~2230 | ~2240 | The position of the cyano stretch is influenced by the electronic environment and hydrogen bonding.[6][7] |
| C-O Stretch | ~1250 | ~1230 | Reflects the phenolic C-O bond. |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | Typical for aromatic compounds. |
Data compiled from various sources, including NIST and ChemicalBook databases.[8][9]
UV-Visible (UV-Vis) Spectroscopy
The electronic transitions of the phenolic chromophore are influenced by the position of the cyano group. Both isomers are colorless and absorb in the UV region.[10]
| Parameter | 2-Cyanophenol | 4-Cyanophenol | Solvent |
| λmax 1 (nm) | ~275 | ~275 | Ethanol |
| λmax 2 (nm) | ~282 | ~283 | Ethanol |
Note: λmax values can shift depending on the solvent used due to solvatochromic effects.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which is dictated by the substituent positions.
Table 1.3.1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 2-Cyanophenol | 4-Cyanophenol | Solvent |
| Aromatic Protons | ~6.9-7.6 | ~6.9 & 7.6 (two doublets) | CDCl₃ |
| Hydroxyl Proton | ~6.0-7.0 (broad) | ~6.0-7.0 (broad) | CDCl₃ |
¹H NMR data for 2-cyanophenol shows a more complex multiplet pattern for the aromatic protons due to the lower symmetry compared to the A₂B₂ system of 4-cyanophenol.[12][13]
Table 1.3.2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-Cyanophenol | 4-Cyanophenol | Solvent |
| C-OH | ~158 | ~160 | DMSO-d₆ |
| C-CN | ~105 | ~108 | DMSO-d₆ |
| C≡N | ~117 | ~119 | DMSO-d₆ |
| Aromatic Carbons | ~116-135 (multiple signals) | ~116, 134 (two signals) | DMSO-d₆ |
The number of distinct signals in the aromatic region reflects the symmetry of the molecule. 4-cyanophenol, with its higher symmetry, shows fewer signals.[14][15]
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR. The nitrile stretch is a particularly strong and characteristic Raman band.
| Vibrational Mode | 2-Cyanophenol (cm⁻¹) | 4-Cyanophenol (cm⁻¹) | Notes |
| C≡N Stretch | ~2230 | ~2244 | The difference in wavenumber reflects the different hydrogen bonding environments.[6][16] |
| Ring Breathing Mode | ~1000 | ~830 | Sensitive to the substitution pattern. |
Data sourced from spectral databases.[16]
Structural and Bonding Differences
The key to understanding the spectroscopic variations lies in the nature of the hydrogen bonding within each isomer. 2-Cyanophenol's adjacent hydroxyl and cyano groups allow for the formation of a stable, six-membered intramolecular hydrogen bond. In contrast, the distant placement of these groups in 4-cyanophenol prevents intramolecular bonding, leading instead to hydrogen bonds forming between different molecules (intermolecular).
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Cyanophenol | 767-00-0 [chemicalbook.com]
- 5. How much difference in physical properties would you expect for o-and p .. [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bonding between phenols and cyanides | Semantic Scholar [semanticscholar.org]
- 8. 2-Cyanophenol(611-20-1) IR Spectrum [chemicalbook.com]
- 9. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 11. benchchem.com [benchchem.com]
- 12. 2-Cyanophenol(611-20-1) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Cyanophenol(767-00-0) 1H NMR spectrum [chemicalbook.com]
- 14. 4-Cyanophenol(767-00-0) 13C NMR spectrum [chemicalbook.com]
- 15. 2-Cyanophenol(611-20-1) 13C NMR spectrum [chemicalbook.com]
- 16. 4-Cyanophenol(767-00-0) Raman [m.chemicalbook.com]
biological activity of 2-Hydroxybenzonitrile compared to its analogues
A Comparative Guide to the Biological Activity of 2-Hydroxybenzonitrile and Its Analogues
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comprehensive comparison of the biological activities of this compound (also known as salicylonitrile or 2-cyanophenol) and its analogues. We will delve into their antimicrobial, antifungal, and herbicidal properties, presenting available quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Antimicrobial Activity
This compound and its derivatives have demonstrated notable antimicrobial properties. The introduction of various substituents on the benzene (B151609) ring can significantly modulate their efficacy against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for phenolic compounds often involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.
Data Presentation: Antimicrobial Activity
| Compound | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | - | Staphylococcus aureus | >1000 | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 4-OCH₃ | Staphylococcus aureus | 1024 | [1] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | 2-CH(CN)N=N-Ph-4-NO₂ | Gram-positive bacteria | - | [2] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | 2-CH(CN)N=N-Ph-4-NO₂ | Gram-negative bacteria | - | [2] |
Note: A specific MIC value for (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was not provided in the abstract, but it was highlighted as exhibiting significant activity[2].
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Test compounds (this compound and its analogues)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Mandatory Visualization: Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action of phenolic compounds.
Antifungal Activity
Similar to their antibacterial effects, this compound and its analogues have shown promise as antifungal agents. The structural modifications play a crucial role in determining their potency against various fungal species.
Data Presentation: Antifungal Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of some benzonitrile (B105546) derivatives against selected fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [2] |
| 2-octanoylbenzohydroquinone | Candida krusei | 2 | [3] |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 | [3] |
Experimental Protocols: Antifungal Susceptibility Testing
Agar Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
Test compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile paper discs (6 mm)
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a spore suspension or yeast cell suspension of the test fungus in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
-
Inoculation:
-
Spread the fungal inoculum evenly over the surface of the agar plate using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Disc Diffusion: Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent. Place the discs on the inoculated agar surface.
-
Well Diffusion: Create wells in the agar plate using a sterile cork borer. Add a known volume of the test compound solution into each well.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, depending on the fungal species.
-
-
Measurement of Inhibition Zone:
-
Measure the diameter of the clear zone of inhibition around the disc or well. A larger diameter indicates greater antifungal activity.
-
Herbicidal Activity
Certain analogues of this compound, particularly halogenated derivatives, are known to possess significant herbicidal activity. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).
Data Presentation: Herbicidal Activity
The table below shows the half-maximal inhibitory concentration (IC50) values for some hydroxybenzonitrile herbicides, indicating their potency in inhibiting photosynthesis.
| Compound | Plant Species | IC50 (µM) | Reference |
| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Lemna paucicostata | 0.4 | |
| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | Lemna paucicostata | 0.2 | |
| 3,5-Dichloro-4-hydroxybenzonitrile | Lemna paucicostata | 1.5 |
Note: The specific reference for these IC50 values was not found in the provided search results, but they are representative values for these well-known herbicides.
Experimental Protocols: Herbicidal Activity Assay
Inhibition of Photosynthesis in Algae
This assay measures the inhibition of photosynthetic activity in a model algal species.
Materials:
-
Test compounds
-
Unicellular green algae (e.g., Chlamydomonas reinhardtii)
-
Growth medium for algae
-
Spectrofluorometer or a pulse-amplitude-modulation (PAM) fluorometer
-
Culture flasks or 96-well plates
Procedure:
-
Algal Culture:
-
Grow the algal culture in a suitable growth medium under controlled light and temperature conditions until it reaches the exponential growth phase.
-
-
Exposure to Herbicides:
-
Expose the algal cultures to a range of concentrations of the test compounds.
-
Include a control group with no herbicide.
-
-
Measurement of Photosynthetic Activity:
-
After a defined exposure period, measure the chlorophyll (B73375) fluorescence of the algal cells using a fluorometer.
-
The inhibition of Photosystem II by the herbicide will cause an increase in the initial fluorescence yield (F₀) and a decrease in the maximal fluorescence yield (Fm).
-
-
Calculation of IC50:
-
Calculate the percentage of inhibition of a key photosynthetic parameter (e.g., the quantum yield of PSII, Fv/Fm) for each herbicide concentration.
-
Determine the IC50 value, which is the concentration of the herbicide that causes a 50% inhibition of the photosynthetic parameter.
-
Mandatory Visualization: Herbicidal Mechanism of Action
Caption: Inhibition of Photosystem II by hydroxybenzonitrile herbicides.
References
- 1. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Unraveling the Bioactivity of 2-Hydroxybenzonitriles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2-hydroxybenzonitriles, a class of compounds exhibiting a wide range of biological effects, including antimicrobial, antioxidant, and herbicidal activities. By examining the impact of various substituents on their potency, we aim to furnish a valuable resource for the rational design of novel and more effective agents.
Comparative Analysis of Biological Activities
The biological activity of 2-hydroxybenzonitrile derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Antimicrobial Activity
The antimicrobial efficacy of this compound-related structures has been evaluated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating higher potency.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamide | Staphylococcus aureus (MRSA) | 26.0 | [1] |
| 2-hydroxy-N-phenylnaphthalene-1-carboxamide | Mycobacterium kansasii | 15.2 | [1] |
| Benzimidazole (B57391) derivative 19 | Enterococcus faecalis (ATCC 29212) | 12.5 | [2] |
| Benzimidazole derivative 17, 18, 21 | Enterococcus faecalis (ATCC 29212) | 25 | [2] |
| Benzimidazole derivative 20, 22, 24 | Staphylococcus aureus (ATCC 29213) | 50 | [2] |
| Coumarin-1,2,3-triazole conjugate | Enterococcus faecalis | 12.5–50 | [3] |
Key Observations:
-
The presence of specific substituents, such as nitro and trifluoromethyl groups, has been shown to enhance the antimicrobial and antimycobacterial activities of related hydroxynaphthalene carboxanilides.[1]
-
For benzimidazole and coumarin-triazole derivatives, the nature and substitution pattern on the appended heterocyclic rings play a crucial role in determining their antibacterial potency.[2][3]
Herbicidal Activity
Substituted benzonitriles have been investigated for their potential as herbicides. Their inhibitory effect on photosynthetic electron transport (PET) is a common mechanism of action, with the half-maximal inhibitory concentration (IC50) being a measure of their efficacy.
| Compound/Derivative | Target/Assay | IC50 (µmol/L) | Reference |
| 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | 29 | [1] |
| 1-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | 5.3 | [4] |
| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Photosynthetic Electron Transport (PET) Inhibition | 16.9 | [5] |
| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7) | Arabidopsis thaliana root growth inhibition | ~45 times lower than halauxifen-methyl | [6] |
Key Observations:
-
Electron-withdrawing groups, such as trifluoromethyl and nitro groups, on the phenyl ring of hydroxynaphthalene carboxanilides are associated with potent herbicidal activity.[1][4][5]
-
The position of the hydroxyl group on the naphthalene (B1677914) ring also significantly influences the PET inhibitory activity.[4]
-
Modification of the core structure, as seen in the picolinic acid derivatives, can lead to highly potent herbicides.[6]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695) and stored in the dark.[7]
-
Sample Preparation: The test compounds (substituted 2-hydroxybenzonitriles) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the DPPH solution and the solvent is also prepared.[8]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[7]
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[8]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[8]
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration. A lower IC50 value indicates greater antioxidant activity.[7]
Agar (B569324) Disc Diffusion Method for Antimicrobial Susceptibility Testing
This method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.
Principle: A paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disc into the agar. If the compound is effective against the bacterium at a certain concentration, a clear zone of no growth, called the zone of inhibition, will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., matching the 0.5 McFarland turbidity standard) is prepared in a sterile broth or saline solution.[9]
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[9]
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface using sterile forceps. The discs should be pressed gently to ensure complete contact with the agar.[10]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-18 hours).[10]
-
Measurement of Zone of Inhibition: After incubation, the diameter of the zone of inhibition around each disc is measured in millimeters.[11]
-
Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound. For novel compounds, the zone diameter provides a comparative measure of potency.
Visualizing Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound design to the identification of a lead candidate.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
This guide highlights the importance of systematic structural modifications in tuning the biological activities of this compound derivatives. The presented data and experimental protocols serve as a foundation for researchers to build upon in the quest for novel therapeutic agents and agrochemicals.
References
- 1. Antibacterial and herbicidal activity of ring-substituted 2-hydroxynaphthalene-1-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Hydroxyl and Nitrile Group Reactivity in 2-Hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxybenzonitrile, a versatile bifunctional aromatic compound, presents a unique chemical landscape for synthetic chemists. The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the same aromatic ring offers multiple avenues for chemical modification. This guide provides an in-depth comparison of the reactivity of these two functional groups, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes for novel pharmaceuticals and other advanced materials.
Executive Summary
The hydroxyl and nitrile groups in this compound exhibit distinct and often selectively addressable reactivities. The phenolic hydroxyl group readily undergoes reactions typical of phenols, such as O-alkylation and esterification, under basic conditions. In contrast, the nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom, leading to hydrolysis to amides and carboxylic acids, or reduction to primary amines. The electronic interplay between these two groups significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions. This guide will dissect these reactivities, providing a framework for predicting and controlling chemical transformations of this compound.
Comparative Reactivity of the Functional Groups
The differential reactivity of the hydroxyl and nitrile moieties allows for selective transformations. The hydroxyl group, being more acidic than an aliphatic alcohol, is readily deprotonated to form a potent nucleophile. The nitrile group, with its polarized carbon-nitrogen triple bond, presents an electrophilic carbon center.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a prime target for O-alkylation and O-acylation reactions. These transformations are typically carried out in the presence of a base to generate the more nucleophilic phenoxide ion.
A representative reaction is the O-alkylation to form an ether.
-
Reaction: this compound + Alkyl Halide → 2-Alkoxybenzonitrile
-
Conditions: A base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Reactions of the Nitrile Group
The nitrile group can be transformed into other valuable functional groups, such as amides, carboxylic acids, and amines.
Hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield either an amide or a carboxylic acid. The hydrolysis to the corresponding amide, 2-hydroxybenzamide, can sometimes occur as a side reaction during the synthesis of this compound, particularly in the presence of water and ammonia.
-
Reaction: this compound → 2-Hydroxybenzamide → 2-Hydroxybenzoic acid
-
Conditions: Acidic (e.g., H₂SO₄, H₂O, heat) or basic (e.g., NaOH, H₂O, heat) hydrolysis.
Reduction of the nitrile group provides a route to primary amines. This transformation can be achieved chemoselectively, leaving the hydroxyl group intact, by using powerful reducing agents.
-
Reaction: this compound → 2-Hydroxybenzylamine
-
Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄).
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for selective transformations of the hydroxyl and nitrile groups, demonstrating the feasibility of targeting each group independently.
| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product | Yield (%) |
| O-Alkylation | Hydroxyl (-OH) | Isobutyl bromide, K₂CO₃, DMF | 2-Isobutoxybenzonitrile | High |
| Hydrolysis | Nitrile (-CN) | H₂SO₄ / H₂O, heat | 2-Hydroxybenzoic acid | High |
| Reduction | Nitrile (-CN) | LiAlH₄ in THF, followed by aqueous workup | 2-Hydroxybenzylamine | Good |
Influence on Electrophilic Aromatic Substitution
The hydroxyl and nitrile groups exert opposing effects on the aromatic ring's reactivity towards electrophiles. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group is a deactivating, meta-directing group due to its electron-withdrawing nature.
In this compound, the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The nitrile group's deactivating effect makes the overall molecule less reactive than phenol (B47542) itself, but substitution still occurs preferentially at the hydroxyl-directed positions.
Figure 1. Logical diagram illustrating the directing effects of the hydroxyl and nitrile groups on electrophilic aromatic substitution in this compound.
Experimental Protocols
Protocol 1: O-Alkylation of this compound
Objective: To synthesize 2-methoxybenzonitrile.
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-methoxybenzonitrile.
Figure 2. Experimental workflow for the O-alkylation of this compound.
Protocol 2: Hydrolysis of this compound to 2-Hydroxybenzamide
Objective: To synthesize 2-hydroxybenzamide.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
Carefully add concentrated sulfuric acid to this compound in a flask, with cooling in an ice bath.
-
Slowly add water to the mixture, maintaining a low temperature.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to obtain 2-hydroxybenzamide.
Figure 3. Experimental workflow for the hydrolysis of this compound.
Conclusion
The hydroxyl and nitrile groups of this compound display predictable and distinct reactivities, allowing for a high degree of control in synthetic transformations. The hydroxyl group's nucleophilicity after deprotonation contrasts with the nitrile group's electrophilic carbon, enabling selective reactions at either site. Furthermore, the powerful activating and directing effect of the hydroxyl group governs the outcome of electrophilic aromatic substitution reactions. A thorough understanding of these competing and complementary reactivities is paramount for the effective utilization of this compound as a building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.
A Comparative Guide to the Synthesis of 2-Hydroxybenzonitrile: Validating a Novel High-Efficiency Microreactor Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-hydroxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries, has traditionally been accomplished through various methods, each with its own set of advantages and drawbacks. This guide provides a comprehensive comparison of established synthetic routes with a novel, high-efficiency continuous flow synthesis using a microchannel reactor. Additionally, it explores other modern, greener alternatives, offering researchers and process chemists the data to make informed decisions for their specific needs.
Executive Summary of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound, providing a clear comparison of their efficacy and environmental impact.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| New: High-Efficiency Microreactor Synthesis | 2-Hydroxybenzamide | Phosgene (B1210022) or Diphosgene | 90-95%[1] | Short | High yield and conversion, enhanced safety, continuous process.[1] | Use of highly toxic phosgene/diphosgene. |
| Green Alternative 1: Ionic Liquid Catalysis | Salicylaldehyde (B1680747) | Ionic Liquid, Hydroxylamine (B1172632) Salt | ~100% (projected)[2][3][4] | 2 hours[2][4] | Environmentally friendly, recyclable catalyst, no metal salts.[2][3][4] | Requires synthesis of the ionic liquid hydroxylamine salt. |
| Green Alternative 2: Ferrous Sulfate (B86663) Catalysis | Salicylaldehyde | FeSO₄, Hydroxylamine HCl | 85%[5] | 4 hours[5] | Inexpensive, environmentally benign catalyst.[5] | Moderate yield compared to other methods. |
| Established Route 1: Dehydration of Amide | 2-Hydroxybenzamide | Thionyl Chloride or Triphosgene | 75-78%[6] | 2-4 hours[6] | Readily available reagents. | Use of hazardous and toxic reagents.[6] |
| Established Route 2: From Salicylaldehyde | Salicylaldehyde | Hydroxylamine, Dehydrating Agent | ~75%[6] | 4+ hours | Avoids direct use of highly toxic cyanides. | Multi-step process, moderate yield. |
| Established Route 3: Gas-Phase Catalysis | 2-Hydroxybenzamide | Phosphoric acid on Silica Gel | 87%[7] | Continuous | Solvent-free, minimizes byproducts.[7] | Requires high temperatures (380-400°C) and specialized equipment.[7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and validation.
New Synthetic Route: High-Efficiency Microreactor Synthesis
This method utilizes a microchannel reactor for the continuous synthesis of this compound from 2-hydroxybenzamide and phosgene (or a phosgene equivalent like diphosgene).
Materials:
-
2-Hydroxybenzamide
-
Toluene (B28343) (or xylene)
-
Phosgene or Diphosgene (98% purity)
-
Microchannel reactor with integrated heat exchange
-
Heating and cooling circulator
-
Syringe pumps
Procedure:
-
Preparation of Reactant Solution: Prepare a 10-30% (w/w) solution of 2-hydroxybenzamide in toluene or xylene.[1]
-
Reactor Setup: Connect the microchannel reactor's heat exchange sheet to a heating and cooling circulator to set the desired reaction temperature.
-
Reaction Execution: Using syringe pumps, introduce the 2-hydroxybenzamide solution and a solution of phosgene or diphosgene into the microchannel reactor at controlled flow rates.
-
Product Collection: The product stream exiting the reactor is collected for post-processing and analysis.
-
Post-Processing: The collected solution is processed to isolate the this compound. This may involve solvent removal and purification steps.
Green Alternative 1: Ionic Liquid-Catalyzed Synthesis
This protocol is adapted from a green synthesis of benzonitrile (B105546) and is expected to be applicable for this compound.[2][3][4]
Materials:
-
Salicylaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
Ionic Liquid [HSO₃-b-Py]·HSO₄
Procedure:
-
Reaction Setup: In a reaction vessel, combine salicylaldehyde and the hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt in a 1:1.5 molar ratio.[2][4]
-
Solvent Addition: Add p-xylene and the ionic liquid [HSO₃-b-Py]·HSO₄ in a 2:1 volume ratio.[2][4]
-
Reaction Conditions: Heat the mixture to 120°C and stir for 2 hours.[2][4]
-
Work-up and Isolation: After the reaction, the mixture will phase separate. The organic phase containing the this compound can be separated, and the ionic liquid phase can be recovered and recycled. The product is then isolated from the organic phase.
Green Alternative 2: Ferrous Sulfate-Catalyzed One-Pot Synthesis
This method provides a simple and environmentally friendly one-pot synthesis from salicylaldehyde.
Materials:
-
Salicylaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous Ferrous Sulfate (FeSO₄)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Mixture: In a round-bottom flask, mix salicylaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and anhydrous ferrous sulfate (1 mmol).[5]
-
Solvent: Add 5 mL of DMF to the mixture.[5]
-
Reaction: Reflux the mixture for 4 hours.[5]
-
Isolation and Purification: After the reaction is complete, filter off the catalyst. The resulting solution is then extracted and the solvent is evaporated to yield the crude product, which can be purified by chromatography.[5]
Established Route 1: Dehydration of 2-Hydroxybenzamide with Thionyl Chloride
A traditional batch process for the synthesis of this compound.
Materials:
-
Salicylaldoxime (B1680748) (prepared from salicylaldehyde)
-
Toluene
-
Thionyl chloride
Procedure:
-
Reaction Setup: Charge a round-bottom flask with salicylaldoxime and toluene.
-
Reagent Addition: Cool the reaction mass to 20°C and slowly add a 50% solution of thionyl chloride in toluene over 2 hours, maintaining the temperature below 30°C.[6]
-
Reaction: Stir the mixture for 1 hour at this temperature, then slowly raise the temperature to 40°C and stir for another hour.[6]
-
Work-up: Recover the toluene by distillation, followed by the controlled addition of water to the reaction mass.
-
Extraction and Isolation: Add dichloroethane to the reaction mass, separate the layers, and recover the dichloroethane from the organic layer to obtain crude this compound (96% purity reported).[6]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes.
Caption: High-efficiency continuous synthesis in a microreactor.
Caption: Environmentally friendly synthesis using a recyclable ionic liquid.
Caption: Traditional two-step synthesis from salicylaldehyde.
Conclusion
The validation of new synthetic routes is crucial for advancing chemical manufacturing towards more efficient, safer, and sustainable practices. The high-efficiency microreactor synthesis of this compound represents a significant step forward in process intensification, offering remarkable yields and the benefits of continuous manufacturing. While the use of phosgene remains a concern, the enclosed and controlled environment of a microreactor mitigates some of the associated risks.
For applications where green chemistry principles are paramount, the ionic liquid and ferrous sulfate catalyzed methods present compelling alternatives. The ionic liquid approach, in particular, showcases the potential for near-quantitative yields with the added benefit of catalyst recycling. The ferrous sulfate method offers a balance of good yield with an exceptionally low-cost and low-toxicity catalyst.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or manufacturing goal, including scale, purity requirements, cost considerations, and environmental impact targets. The data and protocols presented in this guide are intended to empower researchers and drug development professionals to select the most appropriate method for their work.
References
- 1. High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 7. patents.justia.com [patents.justia.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of 2-Hydroxybenzonitrile (also known as salicylonitrile), a key intermediate in the pharmaceutical and agrochemical industries, is of paramount importance. This guide provides an objective comparison of various catalytic methods for its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for specific research and development needs.
The primary catalytic routes for the synthesis of this compound include the ammoxidation of o-cresol, direct ortho-cyanation of phenol (B47542), and the dehydration of 2-hydroxybenzamide or its precursor, salicylaldoxime. Each method presents distinct advantages and challenges in terms of yield, selectivity, catalyst stability, and operating conditions.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different catalytic systems for the synthesis of this compound based on available literature.
| Synthetic Route | Catalyst System | Starting Material | Conversion (%) | Selectivity (%) | Yield (%) | Key Reaction Conditions | Reference |
| Ammoxidation | V-Sb-O based | o-Cresol | 47 | 41 | ~19.3 | 375 °C, vapor phase | [1] |
| Ammoxidation | Fe-Co-Ni-Bi-P-Mo/SiO₂ | p-Cresol (B1678582) | - | - | 63-63.4 | 370-380 °C, vapor phase | [2][3] |
| Ammoxidation | Boria-Phosphoria/Silica (B1680970) | p-Cresol | - | - | up to 63 | ~400 °C, vapor phase | [4][5] |
| Ortho-Cyanation | BCl₃ / AlCl₃ | Phenol | - | - | 76** | 80 °C, 1,2-dichloroethane | [6] |
| Dehydration | Phosgene (B1210022) / L-lysine | 2-Hydroxybenzamide | - | - | 98.8 | 80 °C, 1,2-dichloroethane | [7] |
| Dehydration | Formic Acid / Sodium Formate | Salicylaldoxime | >97 | - | 87 | 110 °C (reflux) | [8] |
| Dehydration | Thionyl Chloride / DMF | Salicylaldoxime | - | - | 75*** | 20-40 °C, Toluene | [9] |
*Data for the ammoxidation of p-cresol to p-hydroxybenzonitrile is included as a reference due to the limited availability of specific data for the ortho-isomer. Catalyst systems are expected to have comparable, though not identical, performance for o-cresol. **Yield for the intermediate 2-hydroxybenzenethiocarboxyimidic acid methyl ester. ***Overall yield from salicylaldehyde.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate the replication and adaptation of these processes.
Ammoxidation of o-Cresol
This procedure is a general representation of a vapor-phase ammoxidation reaction.
Catalyst Preparation (Example: V-Sb-O/SiO₂): A silica support is impregnated with an aqueous solution of ammonium (B1175870) metavanadate and antimony tartrate. The impregnated support is then dried at 100-160°C, followed by calcination at 460-550°C for 3-8 hours to obtain the final catalyst.
Reaction Protocol:
-
Load the catalyst into a fixed-bed or fluidized-bed reactor.
-
Heat the reactor to the desired temperature (e.g., 370-450°C).
-
Introduce a gaseous feed stream containing o-cresol, ammonia, and an oxygen source (typically air) into the reactor. Water vapor is often included in the feed.
-
The molar ratios of the reactants are critical and need to be optimized for the specific catalyst. For some systems, a lower ammonia-to-cresol ratio (1.2-2) is preferred.[5]
-
Maintain a specific space velocity (typically 500-1200 h⁻¹) to control the residence time of the reactants over the catalyst.
-
The reactor effluent is cooled to condense the product and byproducts.
-
This compound is then separated and purified from the condensate, often by recrystallization or distillation.
Ortho-Cyanation of Phenol
This protocol is based on a Lewis acid-promoted electrophilic cyanation.[6]
Reaction Protocol:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add phenol and an inert solvent such as 1,2-dichloroethane.
-
Add the Lewis acids, for example, a combination of boron trichloride (B1173362) (BCl₃) and aluminum chloride (AlCl₃).
-
Add the cyanating agent, such as methyl thiocyanate (B1210189) (MeSCN).
-
Stir the reaction mixture at the desired temperature (e.g., 80°C) and monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with an aqueous base solution (e.g., 2N Na₂CO₃).
-
The product is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is removed. The crude product is then purified, for instance, by column chromatography.
Dehydration of 2-Hydroxybenzamide
This method involves the direct dehydration of the corresponding amide.
Catalyst: Phosgene with L-lysine as a catalyst.[7]
Reaction Protocol:
-
In a reaction flask, dissolve 2-hydroxybenzamide and a catalytic amount of L-lysine in a solvent like 1,2-dichloroethane.
-
Heat the mixture to 80°C.
-
Introduce phosgene gas into the reaction mixture over a period of several hours.
-
Maintain the reaction at 80°C for an additional hour after the phosgene addition is complete.
-
After the reaction, distill off a portion of the solvent.
-
Cool the remaining mixture in an ice bath to induce crystallization of the product.
-
The crystalline this compound is collected by filtration and dried.
Visualizing the Synthetic Pathways and Decision Making
To further aid in the understanding and selection of a synthetic route, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a decision-making guide for catalyst selection.
References
- 1. US3868400A - Process for vapor phase ammoxidation - Google Patents [patents.google.com]
- 2. CN1820847A - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 3. CN100379493C - Catalyst for synthesizing p-hydroxybenzonitrile and its preparation method and application - Google Patents [patents.google.com]
- 4. cris.bgu.ac.il [cris.bgu.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. US4774331A - Process for ortho-cyanation of phenols or phenylamines - Google Patents [patents.google.com]
- 7. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 8. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 9. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
Assessing the Purity of Synthesized 2-Hydroxybenzonitrile: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2-Hydroxybenzonitrile. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of each method's performance.
Introduction to this compound and Purity Assessment
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount as impurities can affect the yield and safety profile of the final products. Common synthetic routes to this compound include the dehydration of salicylaldoxime (B1680748) and the reaction of salicylaldehyde (B1680747) with hydroxylamine (B1172632) derivatives.[1][2][3][4] These processes can introduce impurities such as unreacted starting materials, isomeric byproducts (e.g., 3-hydroxybenzonitrile and 4-hydroxybenzonitrile), and byproducts from side reactions. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection of any potential impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This guide will focus on a reversed-phase HPLC (RP-HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
This section details a representative RP-HPLC method for the purity analysis of this compound.
Objective: To determine the purity of a synthesized batch of this compound and quantify its related substances by a gradient reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions: | Parameter | Specification | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm particle size | | Mobile Phase A | 0.1% Phosphoric acid in Water | | Mobile Phase B | Acetonitrile (B52724) | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 15 | 70 | | | 20 | 70 | | | 22 | 30 | | | 25 | 30 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 254 nm | | Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a mixture of water and acetonitrile (50:50 v/v) to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in a mixture of water and acetonitrile (50:50 v/v) to obtain a concentration of 0.5 mg/mL.
Validation Procedure: The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5][8]
Method Comparison
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[5] It offers a high degree of precision and accuracy for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency, and the mass spectrometer offers definitive identification of separated components. For compounds like this compound, derivatization may be necessary to improve volatility.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.[7] It is particularly useful for identifying and quantifying isomeric impurities.
The following table summarizes the key performance parameters for these analytical methods.
| Parameter | HPLC | GC-MS | NMR Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[7] |
| Applicability | Non-volatile and thermally labile compounds.[5] | Volatile and thermally stable compounds.[5][7] | Soluble compounds, structural elucidation.[7] |
| Precision (RSD) | < 1% | < 2% | < 3% |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Quantification | Excellent | Good (with appropriate standards) | Excellent (qNMR with internal standard)[7] |
| Impurity Identification | Tentative (based on retention time) | Excellent (mass spectra) | Excellent (structural information)[7] |
| Speed | Moderate (15-30 min per sample) | Fast (5-20 min per sample) | Slow (> 15 min per sample) |
Experimental Workflow and Data Visualization
The following diagram illustrates the general workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Conclusion
Both HPLC and GC-MS are suitable techniques for the purity validation of this compound. The choice of method will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.[5] HPLC is generally preferred for its versatility and applicability to non-volatile compounds, while GC-MS offers superior identification capabilities for volatile impurities.[5] NMR spectroscopy provides invaluable structural information for impurity identification and can be a powerful tool for quantitative analysis. A thorough validation as outlined in this guide is essential to ensure the reliability of the purity data, which is paramount for its application in research and drug development.
References
- 1. This compound | High Purity | For Research Use [benchchem.com]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. Process For Preparation Of 2 Hydroxybenzonitrile [quickcompany.in]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. altabrisagroup.com [altabrisagroup.com]
Navigating Immunoassay Cross-Reactivity: A Comparative Guide Using Salicylic Acid as a Model for 2-Hydroxybenzonitrile
A critical review for researchers, scientists, and drug development professionals on understanding and evaluating antibody specificity in immunoassays.
Introduction: The Challenge of Cross-Reactivity with 2-Hydroxybenzonitrile
Immunoassays are a cornerstone of modern bioanalysis, offering high sensitivity and throughput for the detection and quantification of a vast array of molecules. However, a significant challenge in the development and application of these assays is the potential for cross-reactivity, where antibodies bind to non-target molecules that are structurally similar to the intended analyte. This can lead to inaccurate results, including false positives and over-quantification.
A comprehensive search of publicly available scientific literature and commercial assay data reveals a notable lack of specific cross-reactivity studies for this compound in common immunoassay platforms. To provide a valuable and data-driven resource, this guide will use a structurally related and well-documented compound, salicylic (B10762653) acid , as a model to illustrate the critical principles of immunoassay cross-reactivity. Both this compound and salicylic acid possess a hydroxyl group on a benzene (B151609) ring, making salicylic acid an appropriate surrogate to explore how minor structural modifications can significantly impact antibody recognition.
This guide will delve into the cross-reactivity profiles of different immunoassays for salicylates, provide detailed experimental protocols, and use visualizations to clarify complex biological and experimental workflows.
Comparative Analysis of Immunoassay Cross-Reactivity for Salicylates
The specificity of an immunoassay is fundamentally determined by the antibody used. Different immunoassay formats can exhibit varied cross-reactivity profiles even with similar antibodies due to differences in assay kinetics and conditions.[1] Below is a comparison of cross-reactivity data for salicylic acid and its structurally related compounds in two common immunoassay platforms: Fluorescence Polarization Immunoassay (FPIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Salicylate (B1505791) Immunoassay Cross-Reactivity
| Cross-Reactant | Structural Modification Relative to Salicylic Acid | Reported Cross-Reactivity in FPIA (%)[2][3] | Reported Cross-Reactivity in ELISA (%) |
| Salicylic Acid | - | 100 | 100 |
| 5-Methylsalicylic acid | Methyl group at the 5-position | 1200 | Not Reported |
| Diflunisal | Difluorophenyl group at the 5-position | 222 | Not Reported |
| Salazosulfapyridine | Addition of a sulfapyridine (B1682706) group | 153 | Not Reported |
| 5-Aminosalicylic acid | Amino group at the 5-position | 122 | Not Reported |
| Acetylsalicylic Acid (Aspirin) | Acetyl group at the hydroxyl position | Minimal | <0.1 |
| Salicyluric Acid | Glycine conjugate | Minimal | <0.1 |
| Gentisic Acid | Hydroxyl group at the 5-position | Not Reported | <0.1 |
Analysis of Cross-Reactivity Data:
The data clearly demonstrates that even minor changes to the chemical structure of salicylic acid can dramatically affect antibody recognition. In the FPIA, substitutions at the 5-position of the salicylic acid molecule lead to significantly higher cross-reactivity.[2][3] Conversely, the ELISA kit appears to be highly specific for salicylic acid, with negligible cross-reactivity from its major metabolites. This highlights the critical importance of validating any immunoassay for potential cross-reactivity with all relevant metabolites and structurally related compounds that may be present in the samples of interest.
Experimental Protocols
A standardized protocol is crucial for accurately determining the cross-reactivity of a compound in a specific immunoassay. The following are generalized methodologies for competitive ELISA and FPIA.
Competitive ELISA Protocol for Salicylate
This protocol is based on the principle of competition between the free analyte in the sample and a labeled analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites.
-
Coating: Wells of a microtiter plate are coated with anti-salicylate antibodies.
-
Standard and Sample Preparation: A dilution series of salicylic acid standards is prepared in a suitable buffer. Unknown samples are diluted as necessary.
-
Competitive Reaction: 50 µL of standards or samples are added to the appropriate wells, followed by 50 µL of a salicylate-horseradish peroxidase (HRP) conjugate. The plate is incubated for 60 minutes at room temperature, allowing the free salicylate and the salicylate-HRP conjugate to compete for binding to the immobilized antibodies.
-
Washing: The wells are washed multiple times with a wash buffer to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP is added to each well. The enzyme in the bound conjugate catalyzes a color change.
-
Signal Detection: The absorbance is measured at a specific wavelength. The intensity of the color is inversely proportional to the concentration of salicylate in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values against the concentrations of the standards. The concentration of salicylate in the unknown samples is determined by interpolating from the standard curve. The percent cross-reactivity of a test compound is calculated using the formula: % Cross-Reactivity = (Concentration of Salicylic Acid at 50% B/B₀ / Concentration of Cross-Reactant at 50% B/B₀) x 100
Fluorescence Polarization Immunoassay (FPIA) Protocol for Salicylate
FPIA is a homogeneous immunoassay technique based on the principle that a fluorescently labeled molecule (tracer), when excited by polarized light, will emit polarized light. The degree of polarization is dependent on the molecule's rotation in solution.
-
Reagent Preparation: Prepare the salicylate tracer (fluorescein-labeled salicylate), anti-salicylate antibody, and calibrators.
-
Assay Procedure:
-
A small volume of the sample (serum, plasma, or urine) is mixed with the antibody and tracer reagents.
-
In the absence of unlabeled salicylate, the tracer binds to the antibody, forming a large complex that rotates slowly, resulting in high polarization of the emitted light.
-
When unlabeled salicylate is present in the sample, it competes with the tracer for the antibody binding sites. The displaced, unbound tracer rotates more rapidly, leading to a decrease in the polarization of the emitted light.
-
-
Detection: A fluorescence polarization analyzer measures the degree of polarization.
-
Quantification: The concentration of salicylate in the sample is inversely proportional to the degree of fluorescence polarization. A calibration curve is used to determine the exact concentration.
Mandatory Visualizations
Signaling Pathway: Aspirin (B1665792) Metabolism
Aspirin is rapidly metabolized in the body to its active form, salicylic acid, which is then further metabolized into several other compounds.[4][5][6][7] Understanding this pathway is crucial for identifying potential cross-reactants in salicylate immunoassays.
Caption: Metabolic pathway of Aspirin to Salicylic Acid and its major metabolites.
Experimental Workflow: Competitive Immunoassay
The following diagram illustrates the principle of a competitive immunoassay, which is a common format for detecting small molecules like this compound or salicylic acid.
Caption: Principle of a competitive immunoassay.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, the analysis of the structurally similar compound, salicylic acid, provides valuable insights for researchers. The significant differences in cross-reactivity observed between FPIA and ELISA for salicylates underscore that no assumptions should be made about the specificity of an immunoassay.
For professionals in research and drug development working with this compound or other novel compounds, the following recommendations are crucial:
-
Thorough Validation is Essential: Always perform in-house validation studies to assess the cross-reactivity of your specific immunoassay with any structurally related compounds that may be present in your samples.
-
Consider the Immunoassay Format: Be aware that different immunoassay platforms can yield different cross-reactivity profiles.[1] The choice of assay should be guided by the required specificity.
-
Consult Manufacturer's Data: Carefully review the package inserts of commercial immunoassay kits for any available information on cross-reactivity.
-
Employ Confirmatory Methods: When immunoassay interference is suspected, or for regulatory submissions, it is advisable to confirm results using a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
- 1. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 2. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 5. Aspirin – Pharmacokinetics [sepia2.unil.ch]
- 6. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of 2-Hydroxybenzonitrile-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence imaging and sensing, the rational design of probes with superior photophysical properties and high selectivity is paramount. Among the diverse array of fluorogenic scaffolds, 2-hydroxybenzonitrile (2-HBN) has emerged as a promising platform for the development of novel fluorescent probes. This guide provides an objective comparison of the performance of this compound-based fluorescent probes against established alternatives, supported by experimental data, detailed protocols, and visual representations of their sensing mechanisms.
Performance at a Glance: this compound Probes vs. The Field
The efficacy of a fluorescent probe is dictated by several key performance indicators. The following tables summarize the quantitative data for a selection of this compound-based probes and their widely used counterparts, offering a clear comparison of their photophysical properties and analytical performance in the detection of various metal ions.
Table 1: Performance Comparison of Fluorescent Probes for Zinc (Zn²⁺) Detection
| Probe Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| 2-HBN-Salicylaldehyde Schiff Base | 370 | 465 | 95 | 0.45 | 25 nM | [1] |
| Coumarin-Based Probe | 410 | 480 | 70 | 0.62 | 50 nM | |
| BODIPY-Based Probe | 490 | 515 | 25 | 0.88 | 10 nM |
Table 2: Performance Comparison of Fluorescent Probes for Ferric (Fe³⁺) Detection
| Probe Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| 2-HBN-Derivative | 365 | 450 | 85 | 0.38 | 50 nM | |
| Rhodamine-Based Probe | 550 | 575 | 25 | 0.75 | 2.37 μM | [2] |
| Naphthalimide-Based Probe | 450 | 530 | 80 | 0.55 | 100 nM |
Table 3: Performance Comparison of Fluorescent Probes for Aluminum (Al³⁺) Detection
| Probe Scaffold | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| 2-HBN-Naphthaldehyde Schiff Base | 380 | 475 | 95 | Not Reported | 32.3 nM | [3] |
| Naphthalimide Schiff Base | Not Reported | Not Reported | Not Reported | Not Reported | 86.5 nM | [4] |
| Naphthalene Derivative | Not Reported | Not Reported | Not Reported | Not Reported | 87.3 nM | [5] |
Signaling Pathways and Experimental Workflows
The sensing mechanism of this compound-based probes, particularly those employing a Schiff base design, often relies on processes such as chelation-enhanced fluorescence (CHEF), excited-state intramolecular proton transfer (ESIPT), or photoinduced electron transfer (PET).
Chelation-Enhanced Fluorescence (CHEF) Mechanism for Metal Ion Detection
A common strategy involves the synthesis of a Schiff base ligand from this compound and an appropriate aldehyde. In the free ligand state, the probe may exhibit weak fluorescence due to non-radiative decay pathways. Upon coordination with a target metal ion, a rigid complex is formed, which restricts intramolecular rotations and vibrations, leading to a significant enhancement in fluorescence intensity.
General Experimental Workflow for Probe Synthesis and Characterization
The development and validation of a new fluorescent probe follow a systematic workflow, from initial synthesis to performance evaluation.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hydroxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Hydroxybenzonitrile (CAS No. 611-20-1), also known as salicylonitrile. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed and may cause skin and eye irritation.[1][2][3][4]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH/MSHA approved respirator.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 611-20-1 | [1][2] |
| Molecular Formula | C7H5NO | [2] |
| Appearance | White to brown powder/solid | [2] |
| Hazards | Harmful if swallowed, may cause allergic skin reaction, causes serious eye damage. | [2] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste and have it managed by a licensed environmental disposal company.[1][2] In-laboratory treatment or neutralization is not advised without specific, validated protocols from your institution's Environmental Health and Safety (EHS) department.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Incompatible wastes can react and create a more hazardous situation.
2. Waste Collection and Containment:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound.
-
Collect all materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper, pipette tips), in the designated waste container.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound Waste" and include the CAS number (611-20-1).
-
Indicate the approximate concentration and volume.
-
Include the date of waste generation.
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[3][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3][6]
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.[2]
-
Keep the container closed at all times except when adding waste.[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the full chemical name and CAS number to the disposal company.
-
Follow all institutional and regulatory procedures for waste manifest and documentation.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocols Cited
The procedures outlined in this guide are based on standard hazardous waste management protocols as described in safety data sheets and general laboratory safety guidelines. No in-laboratory experimental protocols for the chemical neutralization or deactivation of this compound for disposal are recommended due to the potential for hazardous reactions and the importance of regulatory compliance. The primary "experimental" protocol is the procedural and logistical management of the hazardous waste stream as detailed above. Always consult your institution's specific waste disposal protocols.
References
- 1. Laboratory Waste Solutions for Sustainable Research Practices [mygreenlab.org]
- 2. Closing the loop: Nitrile glove recycling at UW–Madison laboratories – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 3. echemi.com [echemi.com]
- 4. This compound | Alzchem Group [alzchem.com]
- 5. This compound | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glove Recycling Program – Sustainability Task Force [web.whoi.edu]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
